SB 216763
Description
a glycogen synthase kinase-3 inhibitor; structure in first source
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSGFHVFHSKIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182349 | |
| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280744-09-4 | |
| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280744-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 216763 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SB 216763: A Technical Guide to its Mechanism of Action as a Glycogen Synthase Kinase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It details the molecular interactions, effects on critical signaling pathways, and methodologies for its experimental application.
Core Mechanism of Action: ATP-Competitive Inhibition of GSK-3
This compound is a cell-permeable maleimide derivative that functions as a highly potent and selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2][3] Its primary mechanism involves direct, competitive binding to the ATP-binding pocket on the kinase domain of GSK-3.[1][2][4][5][6][7] This action prevents the phosphorylation of GSK-3's downstream substrates. Due to its high selectivity, this compound shows minimal activity against a wide panel of other serine/threonine and tyrosine protein kinases, making it a valuable tool for specifically interrogating GSK-3-mediated pathways.[1][4][8]
Caption: ATP-competitive inhibition of GSK-3 by this compound.
Modulation of Key Signaling Pathways
By inhibiting the constitutively active GSK-3, this compound triggers significant downstream effects across multiple essential cellular pathways.
In the canonical Wnt pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] Inhibition of GSK-3 by this compound prevents this phosphorylation.[8] Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a co-activator for the TCF/LEF family of transcription factors, inducing the expression of Wnt target genes.[1][4][8][10]
Caption: this compound action on the Wnt/β-catenin signaling pathway.
GSK-3 phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis. By inhibiting GSK-3, this compound prevents the inactivation of glycogen synthase, leading to increased enzyme activity and enhanced glycogen synthesis in cells, particularly in hepatocytes.[1][2][4][8][11]
Caption: Effect of this compound on glycogen synthesis regulation.
In neuronal contexts, GSK-3 is implicated in apoptotic pathways and the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. This compound has demonstrated neuroprotective effects by preventing apoptosis induced by the withdrawal of survival factors or inhibition of the PI3K/Akt pathway.[1][8][11] It also markedly inhibits the GSK-3-dependent phosphorylation of tau in neurons.[8] Furthermore, it has been shown to promote the repair of DNA double-strand breaks in ischemic neurons by upregulating DNA ligase IV.[6]
Quantitative Data Summary
The inhibitory and cellular activities of this compound have been quantified across various assays.
| Parameter | Target/Process | Value | Notes | Reference(s) |
| IC₅₀ | GSK-3α / GSK-3β | 34 - 34.3 nM | Cell-free kinase assay. ATP-competitive. | [1][4][5][8] |
| Kᵢ | GSK-3α | 9 nM | - | [7][12] |
| Selectivity | Panel of 24 other kinases | >10 µM | Displays high selectivity for GSK-3. | [1][4][8][12] |
| EC₅₀ | Glycogen Synthesis | 3.6 µM | In Chang human liver cells. | [1][2][8][11] |
| EC₅₀ | β-catenin Reporter Gene | 0.2 µM | In HEK293 cells. | [8] |
| Typical CellularWorking Conc. | Various Cell Lines | 3 - 25 µM | For treatments typically lasting 3-24 hours. | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
This protocol quantifies the direct inhibitory effect of this compound on GSK-3 kinase activity.
Caption: Experimental workflow for an in vitro GSK-3 kinase assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing final concentrations of 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20, and 28 µM GS-2 peptide substrate (a specific substrate for GSK-3).[8]
-
Enzyme and Inhibitor Addition: Add recombinant human GSK-3α to a final concentration of 1 nM.[8] Add varying concentrations of this compound (typically dissolved in DMSO, maintaining a final DMSO concentration of 10% v/v across all reactions).[8]
-
Reaction Initiation: Initiate the kinase reaction by adding [³³P]γ-ATP (0.34 μCi) to a final total ATP concentration of 10 µM.[8]
-
Incubation and Termination: Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes). Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Washing and Quantification: Wash the filter papers extensively with phosphoric acid to remove unincorporated [³³P]γ-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control (DMSO) to determine the IC₅₀ value of this compound.
This cell-based assay verifies the mechanism of this compound by measuring the accumulation of its downstream target, β-catenin.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 70-80% confluency. Treat the cells with this compound at desired concentrations (e.g., 5-25 µM) or DMSO vehicle control for a specified time (e.g., 4 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against non-phospho (active) β-catenin (e.g., Ser33/37/Thr41) or total β-catenin overnight at 4°C.[1]
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.[1]
This assay measures the functional outcome of β-catenin stabilization: the activation of TCF/LEF-mediated gene transcription.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293 or J1 mESCs) with a β-catenin-responsive firefly luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).[10]
-
Cell Plating and Treatment: After transfection (e.g., 24 hours), plate the cells into 96-well plates. Treat the cells with a range of this compound concentrations for 24 hours.[10]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control cells to determine the EC₅₀.[10]
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. This compound |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 3. stemcell.com [stemcell.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
The Multifaceted Role of SB 216763: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SB 216763 is a potent and selective, cell-permeable small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This maleimide derivative has become an invaluable tool in cellular biology and drug discovery, enabling the elucidation of the diverse roles of GSK-3 in a myriad of signaling pathways. This technical guide provides a comprehensive overview of the function of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Function: Selective Inhibition of GSK-3
This compound functions as a highly selective, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2][3] Its high potency is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50). A key advantage of this compound is its selectivity; at concentrations up to 10 µM, it shows minimal activity against a panel of 24 other serine/threonine and tyrosine protein kinases.[1][3] This specificity makes it a reliable tool for attributing observed cellular effects directly to the inhibition of GSK-3.
The inhibition of GSK-3 by this compound has profound downstream consequences, most notably the modulation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[1] This stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation, differentiation, and survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of this compound.
| Parameter | Value | Species/Cell Type | Assay Type | Reference |
| IC50 (GSK-3α) | 34.3 nM | Human | Cell-free kinase assay | [2][4] |
| IC50 (GSK-3β) | ~34.3 nM | Human | Cell-free kinase assay | [4] |
| EC50 (Glycogen Synthesis) | 3.6 µM | Human Liver Cells | Cellular assay | [1] |
| Experimental Model | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| HEK293 Cells | 5-25 µM | 3-24 hr | Induction of β-catenin regulated reporter gene | [1] |
| Cerebellar Granule Neurons | 3 µM | N/A | Maximal neuroprotection from apoptosis | |
| Pancreatic Cancer Cell Lines | 25-50 µM | 72 hr | Reduction in cell viability | |
| Mouse Model (Pulmonary Inflammation) | 20 mg/kg (i.v.) | N/A | Reduced inflammation and fibrosis | [5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its investigation.
Caption: this compound inhibits GSK-3, preventing β-catenin phosphorylation and degradation, leading to its nuclear translocation and activation of target gene transcription.
Caption: A standard workflow for assessing β-catenin accumulation following this compound treatment using Western blotting.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
GSK-3 Kinase Activity Assay (In Vitro)
This protocol describes a radiometric assay to measure the kinase activity of GSK-3 in the presence of this compound.
Materials:
-
Recombinant human GSK-3α
-
This compound
-
GS-2 peptide substrate (sequence corresponding to a GSK-3 phosphorylation site on glycogen synthase)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20
-
Stop Solution: 2.5% (v/v) H₃PO₄, 21 mM ATP
-
P30 phosphocellulose mats
-
Wash Buffer: 0.5% (v/v) H₃PO₄
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing 1 nM human GSK-3α, 28 µM GS-2 peptide substrate, and varying concentrations of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 10% v/v).
-
Initiate the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10 µM (0.34 µCi per reaction).
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Stop the reaction by adding one-third of the assay volume of Stop Solution.
-
Spot the samples onto P30 phosphocellulose mats.
-
Wash the mats six times with Wash Buffer to remove unincorporated [γ-³³P]ATP.
-
Seal the dried mats in sample bags containing scintillation fluid.
-
Quantify the ³³P incorporation into the GS-2 peptide substrate using a microplate scintillation counter.
-
Calculate the percentage of GSK-3 inhibition at each concentration of this compound and determine the IC50 value.
β-Catenin Accumulation Assay (Western Blot)
This protocol outlines the steps to detect the accumulation of β-catenin in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well culture plates
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Following the treatment period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vivo Model of Bleomycin-Induced Pulmonary Inflammation
This protocol provides a general framework for inducing pulmonary inflammation in mice to study the therapeutic effects of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Anesthesia (e.g., ketamine/xylazine)
-
Intratracheal administration device (e.g., MicroSprayer)
Procedure:
-
Anesthetize the mice according to an approved protocol.
-
Induce pulmonary inflammation by a single intratracheal instillation of bleomycin (e.g., 3 U/kg) dissolved in sterile saline.[4] Control mice receive sterile saline only.
-
Administer this compound (e.g., 20 mg/kg, i.v.) or vehicle at specified time points relative to the bleomycin challenge (e.g., as a pre-treatment or therapeutic intervention).
-
At a predetermined endpoint (e.g., 7, 14, or 21 days post-bleomycin), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels.
-
Harvest the lungs for histological analysis of inflammation and fibrosis (e.g., H&E and Masson's trichrome staining) and for biochemical assays (e.g., collagen content).
Conclusion
This compound is a cornerstone pharmacological tool for investigating the multifaceted roles of GSK-3. Its high potency and selectivity allow for precise interrogation of GSK-3-mediated signaling pathways, particularly the Wnt/β-catenin cascade. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse biological functions of GSK-3 and the therapeutic potential of its inhibition in various disease models. As research continues, the applications of this compound are likely to expand, further cementing its importance in the fields of cell biology and drug discovery.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]
SB 216763: A Technical Guide to Glycogen Synthase Kinase-3 (GSK-3) Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitor SB 216763 and its selectivity profile against the two primary isoforms of Glycogen Synthase Kinase-3, GSK-3α and GSK-3β. This compound is a potent, cell-permeable, and ATP-competitive inhibitor widely utilized in cellular and molecular biology research to probe the diverse functions of GSK-3.[1][2] This document compiles quantitative inhibitory data, details the experimental protocols used for its characterization, and visualizes its mechanism within key signaling pathways.
Data Presentation: Inhibitory Potency
This compound exhibits potent inhibitory activity against both GSK-3α and GSK-3β with nearly identical potency.[1][3][4] The compound's high degree of selectivity is further demonstrated by its minimal activity against a panel of 24 other protein kinases, where IC50 values were found to be greater than 10 μM.[2][3]
| Target Isoform | Inhibitory Constant (IC50) | Binding Affinity (Ki) | Assay Type |
| GSK-3α | 34.3 nM[3] | 9 nM[5] | Cell-free biochemical kinase assay[3][5] |
| GSK-3β | ~34.3 nM (equally effective as for GSK-3α)[1][3][4] | Not explicitly reported, but inferred to be similar to GSK-3α | Cell-free biochemical kinase assay[3] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
The characterization of this compound's potency and selectivity relies on standardized biochemical assays. The following protocols are representative of the methods used to generate the data presented above.
Cell-Free GSK-3 Kinase Activity Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant human GSK-3α.
-
Enzyme Source : 1 nM recombinant human GSK-3α.[3]
-
Substrate : 28 μM GS-2 peptide, which corresponds to a region of glycogen synthase phosphorylated by GSK-3.[3]
-
Reaction Buffer : The kinase reaction is conducted in a mixture containing 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, and 0.01% (w/v) Tween-20.[3]
-
Inhibitor Preparation : this compound is dissolved in DMSO and added to the reaction mixture at various concentrations. The final DMSO concentration is maintained at 10% (v/v).[3]
-
Assay Initiation : The reaction is initiated by the addition of [³³P]γ-ATP (0.34 μCi) to a final total ATP concentration of 10 μM.[3]
-
Detection : The activity of GSK-3 is determined by measuring the incorporation of the radiolabeled phosphate ([³³P]) into the GS-2 peptide substrate.
-
Data Analysis : IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Kinase Selectivity Profiling
To assess the specificity of this compound, its activity is tested against a broad panel of other protein kinases.
-
Methodology : The inhibitory activity of this compound, typically at a concentration of 10 μM, is measured against a panel of 24 different serine/threonine and tyrosine protein kinases.[3][5]
-
Conditions : These assays are performed in the presence of 0.1 mM ATP.[5]
-
Results Interpretation : A lack of significant inhibition (e.g., less than 50%) of other kinases indicates high selectivity for the primary target, GSK-3. For this compound, while it inhibited GSK-3β by 96% at 10 µM, it showed minimal to no inhibition of the other 24 kinases tested.[3][5]
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the role of GSK-3 in key cellular pathways and the experimental workflow for its analysis.
Caption: Wnt pathway and this compound action.
Caption: Regulation of glycogen synthesis by GSK-3.
Caption: Workflow for a GSK-3 kinase inhibition assay.
Mechanism of Action and Cellular Effects
This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the kinase from utilizing ATP for substrate phosphorylation.[1][2] This inhibition mimics the cellular effects of upstream signaling pathways that naturally suppress GSK-3 activity, such as the Wnt and insulin signaling pathways.
-
Wnt/β-catenin Pathway : In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3, this compound prevents β-catenin phosphorylation, leading to its accumulation and subsequent translocation to the nucleus to activate TCF/LEF-mediated gene transcription.[1][3] This effect has been observed in HEK293 cells, where this compound induces a dose-dependent increase in β-catenin-regulated reporter gene expression.[3][6]
-
Glycogen Metabolism : GSK-3 phosphorylates and inactivates glycogen synthase, the key enzyme in glycogen synthesis. Inhibition of GSK-3 by this compound leads to the dephosphorylation and activation of glycogen synthase, thereby stimulating glycogen synthesis.[1] This has been demonstrated in human liver cells, where this compound stimulates glycogen synthesis with an EC50 of 3.6 μM.[1][3]
-
Neuroprotection : this compound has been shown to protect neurons from apoptosis induced by various stressors.[1][3] This neuroprotective effect is linked to the inhibition of GSK-3-mediated pro-apoptotic signaling pathways.
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 6. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
SB 216763: A Technical Guide to Wnt Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). By inhibiting GSK-3, this compound effectively activates the canonical Wnt/β-catenin signaling pathway, making it a valuable tool in stem cell biology, neuroscience, and cancer research.[1][2] This document details the mechanism of action of this compound, presents its key biochemical and cellular activity data in a structured format, and offers detailed protocols for its application in laboratory settings. The guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a modulator of Wnt signaling.
Introduction to this compound and the Wnt Signaling Pathway
The canonical Wnt signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue homeostasis.[3] A key regulatory node in this pathway is the "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase-3 (GSK-3). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[4]
This compound is a cell-permeable maleimide derivative that acts as a potent and selective, ATP-competitive inhibitor of GSK-3.[5][6] It inhibits both GSK-3α and GSK-3β isoforms with high potency.[1][5] By inhibiting GSK-3, this compound mimics the effect of Wnt signaling, leading to the stabilization of β-catenin and the subsequent activation of TCF/LEF-mediated gene transcription.
Mechanism of Action of this compound
This compound's primary mechanism of action is the direct inhibition of GSK-3. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its substrates, most notably β-catenin. This inhibition disrupts the β-catenin destruction complex, leading to the stabilization and accumulation of β-catenin. The increased levels of cytoplasmic β-catenin result in its translocation to the nucleus and the activation of Wnt target gene expression.
Figure 1: Wnt/β-catenin signaling pathway and the role of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 34.3 nM | GSK-3α | [6] |
| IC50 | ~34.3 nM | GSK-3β | [7] |
| Ki | 9 nM | GSK-3 (isoform not specified) | [8] |
| Selectivity | >10 µM (IC50) | 24 other protein kinases |
Table 1: Biochemical Activity of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 3.6 µM | Human Liver Cells | Glycogen Synthesis | [5] |
| Effective Concentration | 1-20 µM | HEK293 | β-catenin reporter gene expression | |
| Effective Concentration | 5-25 µM | General Use | Varies (3-24 hr treatment) | [6] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound and for assessing its activity on the Wnt/β-catenin signaling pathway.
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
Materials:
-
This compound powder (Molecular Weight: 371.22 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 269.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months. For long-term storage (up to 1 year), store at -80°C.
TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation
This assay quantitatively measures the activation of the Wnt/β-catenin pathway by detecting the transcriptional activity of TCF/LEF.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)
-
A constitutively active Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well plates
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector according to the manufacturer's protocol for the transfection reagent.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold induction is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
Western Blot for β-catenin Accumulation
This method is used to qualitatively or semi-quantitatively assess the stabilization of β-catenin following treatment with this compound.
Materials:
-
HEK293T cells
-
Cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin (e.g., rabbit monoclonal)
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed HEK293T cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) for 4-24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the band intensities to determine the relative levels of β-catenin, normalizing to the loading control.
Visualizing Experimental Workflows
Figure 2: Experimental workflows for assessing Wnt pathway activation.
Applications in Research and Drug Development
This compound is a versatile tool with a wide range of applications:
-
Stem Cell Research: It is used to maintain the pluripotency of embryonic stem cells and to direct the differentiation of various stem cell lineages.[1]
-
Neuroscience: this compound has been shown to be neuroprotective in various models of neuronal cell death.[6]
-
Cancer Research: As the Wnt pathway is often dysregulated in cancer, this compound is used to study the effects of Wnt signaling activation in different cancer models.
-
Drug Discovery: It serves as a positive control for high-throughput screens aimed at identifying novel modulators of the Wnt signaling pathway.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSK-3 that serves as a reliable activator of the canonical Wnt/β-catenin signaling pathway. Its utility in a variety of research fields is well-documented. This technical guide provides the essential information and protocols to facilitate the effective use of this compound in the laboratory for the study and modulation of Wnt signaling. As with any bioactive small molecule, it is crucial to carefully consider the experimental context, including cell type and treatment conditions, to achieve reproducible and meaningful results.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measured Effects of Wnt3a on Proliferation of HEK293T Cells Depend on the Applied Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. SB216763 | Cell Signaling Technology [cellsignal.com]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
SB 216763: A Technical Guide to its Applications in Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has emerged as a critical small molecule in the field of stem cell biology. Its ability to modulate the Wnt/β-catenin signaling pathway has profound implications for the maintenance of pluripotency and the directed differentiation of stem cells into various lineages. This technical guide provides an in-depth overview of the core applications of this compound in stem cell research, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, with an IC₅₀ of approximately 34.3 nM for GSK-3α.[1] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator, stimulating the expression of Wnt target genes.[1][2] This mechanism is central to its effects on stem cell self-renewal and differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in various stem cell applications.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| GSK-3α | 34.3 nM | [1] |
| GSK-3β | 34.3 nM | [3] |
Table 2: Applications of this compound in Mouse Embryonic Stem Cell (mESC) Culture
| Application | Cell Line | Concentration | Key Outcomes | Reference |
| Maintenance of Pluripotency (LIF-free) | J1 mESCs, MilliTrace Nanog GFP Reporter mESCs | 10 µM | Maintained undifferentiated state for over 2 months; Homogeneous Nanog expression. | [4][5] |
| J1 mESCs | 10, 15, 20 µM | Maintained pluripotent-like morphology. | [2][3] | |
| Induction of β-catenin Mediated-transcription | J1 mESCs | 1-20 µM | Dose-dependent increase in TOPFlash activity. | [2] |
Table 3: Applications of this compound in Stem Cell Differentiation
| Application | Starting Cell Type | Concentration | Key Outcomes | Reference |
| Neural Precursor Cell Commitment | Human Umbilical Cord Mesenchymal Stem Cells (hUC-MSCs) | Not specified in abstract | Promoted efficient neural commitment. | [6] |
| Cardiac-like Cell Differentiation | Mouse Embryonic Stem Cells (mESCs) | 10 µM (for maintenance prior to differentiation) | Differentiated into spontaneously beating cardiac-like cells. | [2][4] |
| Neuronal Differentiation | Mouse Embryonic Stem Cells (mESCs) | 10 µM (for maintenance prior to differentiation) | Differentiated into MAP2-immunoreactive neurons. | [2][4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
This protocol is adapted from Kirby et al., 2012.[2][4]
Materials:
-
J1 mESCs (or other suitable mESC line)
-
Mouse Embryonic Fibroblasts (MEFs), mitotically inactivated
-
Gelatin (0.1% in PBS)
-
mESC medium: DMEM supplemented with 15% FBS, 1 mM sodium pyruvate, 1x non-essential amino acids, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol, and 1x penicillin/streptomycin.
-
This compound (10 mM stock in DMSO)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Plate mitotically inactivated MEFs onto the gelatin-coated plates and allow them to attach overnight.
-
The following day, aspirate the MEF medium and seed mESCs onto the MEF feeder layer at a density of 20,000-50,000 cells/well of a 6-well plate.
-
Culture the mESCs in mESC medium supplemented with 10 µM this compound. This medium is LIF-free.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Change the medium daily.
-
Passage the mESCs every 2-3 days, or when colonies become large and start to touch. To passage, wash the cells with PBS, add trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with mESC medium, gently pipette to create a single-cell suspension, and re-plate onto freshly prepared MEF feeder layers.
-
This protocol can be used to maintain mESCs in an undifferentiated state for over two months.[4]
Materials:
-
mESCs cultured with this compound
-
Alkaline Phosphatase Staining Kit (e.g., from Stemgent or similar)
-
PBS
Procedure:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells according to the manufacturer's instructions (typically with a formaldehyde-based fixative).
-
Wash the fixed cells with PBS.
-
Prepare the AP staining solution according to the kit's protocol.
-
Incubate the cells with the staining solution in the dark at room temperature for 15-30 minutes.
-
Monitor the color development. Pluripotent colonies will stain red or purple.
-
Aspirate the staining solution and wash the cells with PBS.
-
Add PBS to the wells to prevent drying and visualize the stained colonies under a microscope.
Materials:
-
mESCs cultured with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-Oct4 and anti-Nanog
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
PBS
Procedure:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
The following day, wash the cells three times with PBS.
-
Incubate the cells with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Add a small volume of PBS to the wells and visualize the cells using a fluorescence microscope.
Materials:
-
mESCs cultured with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for pluripotency markers (e.g., Oct4, Sox2, Nanog) and a housekeeping gene (e.g., Gapdh, β-actin)
Procedure:
-
Harvest the mESCs and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.
-
Run the qPCR reaction in a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
This protocol is a general method to assess the differentiation potential of mESCs maintained with this compound.
Materials:
-
mESCs maintained with this compound
-
LIF-free mESC medium
-
Non-adherent petri dishes
Procedure:
-
Prepare a single-cell suspension of mESCs as described in the passaging protocol.
-
Resuspend the cells in LIF-free mESC medium.
-
Use the hanging drop method (e.g., 20 µL drops containing 400-800 cells on the lid of a petri dish) or culture the cells in non-adherent petri dishes to allow for the formation of EBs.
-
Culture the EBs for several days, changing the medium every 2 days.
-
After 4-8 days, EBs can be plated on gelatin-coated plates to allow for the outgrowth of differentiated cells from all three germ layers.
-
The differentiation into specific lineages can be further directed by adding appropriate growth factors and small molecules. For instance, cardiac differentiation can be observed by the appearance of spontaneously beating cell clusters.[2][4]
This guide provides a comprehensive overview of the use of this compound in stem cell research. For specific applications and troubleshooting, it is recommended to consult the primary literature.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycogen synthase kinase 3 (GSK3) inhibitor, SB-216763, promotes pluripotency in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
- 6. Glycogen synthase kinase 3 (GSK3)-inhibitor SB216763 promotes the conversion of human umbilical cord mesenchymal stem cells into neural precursors in adherent culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of SB 216763: A Technical Guide
An In-depth Review of a Selective GSK-3 Inhibitor for Neurodegenerative Disease Research and Drug Development
SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), has emerged as a significant tool in the exploration of therapeutic strategies for a range of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols. This document is intended for researchers, scientists, and drug development professionals investigating novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury.
Core Mechanism of Action: GSK-3 Inhibition
This compound exerts its neuroprotective effects primarily through the competitive inhibition of GSK-3, a serine/threonine kinase implicated in a multitude of cellular processes, including apoptosis, inflammation, and neuronal plasticity. Dysregulation of GSK-3 activity is a common pathological feature in many neurodegenerative disorders.[1][2] this compound is an ATP-competitive inhibitor with high selectivity for both GSK-3α and GSK-3β isoforms.[3][4] Its inhibition of GSK-3 leads to the modulation of several downstream signaling pathways, most notably the canonical Wnt/β-catenin pathway.
By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[4][5] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of genes involved in cell survival and neurogenesis.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC50 (GSK-3α) | 34.3 nM | Cell-free assay | - | [3][6] |
| IC50 (GSK-3β) | ~34.3 nM | Cell-free assay | - | [6] |
| Ki (GSK-3) | 9 nM | - | - | [7] |
| EC50 (Glycogen Synthesis) | 3.6 µM | Human liver cells | - | [4][6] |
| Maximal Neuroprotection | 3 µM | Cerebellar granule neurons | Apoptosis induced by LY-294002 or potassium-deprivation | [6] |
| GSK-3β Inhibition | 96% at 10 µM | - | - | [6] |
| β-catenin Reporter Gene Induction | 2.5-fold at 5 µM | HEK293 cells | - | [6] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Disease/Injury Model | Dosage | Outcome | Reference |
| Rat | Intracerebroventricular Aβ infusion (AD model) | - | Corrected elevations in p-tau, caspase-3, and neuronal DNA fragmentation | [8][9] |
| Rat | Traumatic Brain Injury (TBI) | 2.5 or 5.0 mg/kg i.p. | Improved motor function, modest improvement in learning and memory | [5][10] |
| Mouse | Bleomycin-induced pulmonary inflammation and fibrosis | 20 mg/kg | Significantly prevented lung inflammation and fibrosis | [6] |
| Rat | 6-OHDA-induced Parkinson's Disease model | - | Alleviated dopaminergic neuron loss and improved motor capability | [11] |
| Mouse | Middle cerebral artery occlusion (Stroke model) | - | Reduced ischemic cerebral damage | [12] |
| Fmr1KO mice | Fragile X Syndrome model | 30 mg/kg | Attenuated audiogenic-induced seizures | [13] |
Key Signaling Pathways
The neuroprotective effects of this compound are mediated through its influence on critical signaling pathways.
Caption: Inhibition of GSK-3 by this compound promotes neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
In Vitro Neuroprotection Assay
This protocol is based on studies assessing the protective effects of this compound against neurotoxicity.[6][12]
Caption: Workflow for assessing in vitro neuroprotection.
Methodology:
-
Cell Culture: Primary cerebellar granule neurons are isolated from postnatal day 7-8 rat pups and cultured in appropriate media.
-
Treatment: Neurons are pre-treated with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1 hour).
-
Induction of Apoptosis: Neurotoxicity is induced by adding agents like the PI3K inhibitor LY-294002 or by potassium deprivation.
-
Incubation: Cells are incubated for 24-48 hours.
-
Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT assay (measuring metabolic activity) or LDH assay (measuring membrane integrity).
-
Data Analysis: The neuroprotective effect of this compound is calculated as the percentage of viable cells in the treated group compared to the vehicle-treated control group.
In Vivo Model of Alzheimer's Disease
This protocol is based on studies using intracerebroventricular (ICV) infusion of amyloid-beta (Aβ) to model Alzheimer's disease pathology.[8][9]
Caption: Workflow for an in vivo Alzheimer's disease model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral ventricle for ICV infusion.
-
Treatment Groups: Rats are divided into at least three groups: vehicle control, Aβ peptide infusion, and Aβ peptide co-infused with this compound.
-
Infusion: Solutions are delivered continuously via an osmotic minipump for a period of 14-28 days.
-
Behavioral Assessment: Following the infusion period, cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Histological and Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue is collected. Levels of key pathological markers such as phosphorylated tau (p-tau), activated caspase-3, and neuronal DNA fragmentation are measured using techniques like Western blotting and immunohistochemistry.
Discussion and Future Directions
This compound has consistently demonstrated neuroprotective effects across a variety of preclinical models of neurodegenerative diseases. Its ability to modulate fundamental pathological processes such as apoptosis, tau hyperphosphorylation, and inflammation underscores the therapeutic potential of GSK-3 inhibition.
However, it is important to note that some studies have reported adverse effects associated with this compound, particularly in control animals, suggesting that complete suppression of GSK-3 activity may be detrimental.[8][9] This highlights the critical need for developing GSK-3 inhibitors with a therapeutic window that normalizes hyperactive GSK-3 without affecting its essential constitutive functions.
Future research should focus on:
-
Optimizing Dosing and Delivery: Establishing optimal dosing regimens and exploring novel drug delivery systems to enhance brain penetration and minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents targeting different pathological pathways.
-
Clinical Translation: While this compound itself may not be a clinical candidate, the insights gained from its use are invaluable for the development of next-generation GSK-3 inhibitors for human use.
References
- 1. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 3. rndsystems.com [rndsystems.com]
- 4. SB216763 | Cell Signaling Technology [cellsignal.com]
- 5. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
The GSK-3 Inhibitor SB 216763: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 216763 is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] With an IC50 value of 34.3 nM for both GSK-3α and GSK-3β isoforms, it serves as a critical tool in dissecting the multifaceted role of GSK-3 in cancer biology.[1][2] This technical guide provides an in-depth overview of the application of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on crucial signaling pathways.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a comprehensive panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been extensively cataloged in the Genomics of Drug Sensitivity in Cancer (GDSC) database. The following tables summarize these findings, offering a comparative look at the compound's efficacy across various cancer types.
Table 1: IC50 Values of this compound in Hematological Malignancies [3]
| Cell Line | Cancer Type | IC50 (µM) |
| RCH-ACV | B-cell Leukemia | 5.89 |
| SIG-M5 | Acute Myeloid Leukemia | 7.46 |
| MY-M12 | Leukemia | 7.69 |
| SUP-B8 | B-cell Leukemia | 7.74 |
| JM1 | B-cell Lymphoma | 8.87 |
| MOLM-16 | Acute Myeloid Leukemia | 9.17 |
| HEL | Acute Myeloid Leukemia | 9.29 |
| SU-DHL-4 | B-cell Lymphoma | 9.53 |
| KASUMI-1 | Acute Myeloid Leukemia | 9.72 |
Table 2: IC50 Values of this compound in Solid Tumors [3]
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| RCC-ER | Kidney Renal Clear Cell Carcinoma | Kidney | 11.08 |
| NCI-H510A | Small Cell Lung Cancer | Lung | 12.80 |
| PA-1 | Ovarian Teratocarcinoma | Ovary | 16.20 |
| B-CPAP | Thyroid Carcinoma | Thyroid | 16.20 |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | Pancreas | 25.00[2] |
Core Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by inhibiting GSK-3, a key regulatory kinase in multiple signaling pathways critical for cancer cell proliferation, survival, and differentiation.
The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[4][5] Nuclear β-catenin then acts as a transcriptional co-activator, modulating the expression of genes involved in cell fate and proliferation.
The NF-κB Signaling Pathway
GSK-3 has been shown to be a positive regulator of NF-κB activity, a transcription factor crucial for promoting cancer cell survival and chemoresistance. Inhibition of GSK-3 by this compound can lead to the suppression of NF-κB activity, resulting in decreased expression of anti-apoptotic proteins like Bcl-2 and XIAP.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug: SB216763 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. SB216763 | Cell Signaling Technology [cellsignal.com]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
SB 216763: A Technical Guide for Researchers
This guide provides an in-depth overview of SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and experimental applications.
Core Chemical Properties
This compound is a cell-permeable maleimide compound widely used in laboratory research.[1] Its key chemical and physical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 280744-09-4 | [1][2][3][4] |
| IUPAC Name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | [3][4] |
| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 371.22 g/mol | [2][3][4][5] |
| Appearance | Orange solid | |
| Purity | ≥98% | [1][2][3][4] |
| Solubility | Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol. | [2][4][5] |
| Storage | Store solid at room temperature or -20°C. Store solutions at -20°C for up to 3 months. Light sensitive. | [2][3][4][5] |
Mechanism of Action: GSK-3 Inhibition
This compound is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[3][4] It is equally effective at inhibiting the GSK-3α and GSK-3β isoforms.[4][6] The inhibition is highly selective, with minimal activity observed against a panel of 24 other protein kinases.[2][3][4]
GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. It is a key component of the canonical Wnt/β-catenin signaling pathway.[1][2]
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin.[2] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes in conjunction with TCF/LEF transcription factors.[2][7]
Caption: this compound inhibits GSK-3, mimicking the Wnt signaling pathway to activate gene transcription.
Biological Activity and Quantitative Data
This compound exhibits a wide range of biological activities, making it a valuable tool in various research fields, including neuroscience, stem cell biology, and cancer research. Its primary function as a GSK-3 inhibitor leads to neuroprotective, anti-inflammatory, and cardioprotective effects.[3][4] It has been shown to maintain mouse embryonic stem cells (mESCs) in a pluripotent state and promote the proliferation of retinal stem cells.[1][3][8]
| Parameter | Species/Cell Line | Value | Citations |
| IC₅₀ (GSK-3α) | Human | 34.3 nM | [2][4][5][6] |
| IC₅₀ (GSK-3β) | Human | ~34.3 nM (equally effective) | [4][5][6] |
| Kᵢ (GSK-3α) | - | 9.0 nM | |
| EC₅₀ (Glycogen Synthesis) | Human Liver Cells (Chang) | 3.6 µM | [2][3][7][5] |
| Selectivity | 24 other protein kinases | IC₅₀ > 10 µM | [2][4] |
Experimental Protocols
This section details methodologies for common experiments involving this compound.
A standard workflow for treating cultured cells with this compound.
Caption: Workflow for preparing and applying this compound to cell cultures for analysis.
Methodology:
-
Stock Solution Preparation: this compound is supplied as a lyophilized powder.[2] To prepare a stock solution (e.g., 25 mM), reconstitute 5 mg of the compound in 538.8 µl of high-quality DMSO.[2] Aliquot and store at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[2]
-
Cell Culture: Plate and culture the desired cell line (e.g., HEK293, primary neurons) under standard conditions until they reach the appropriate confluency for the experiment.
-
Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh cell culture medium to achieve the desired final working concentration. Typical working concentrations range from 5 µM to 25 µM, with incubation times varying from 3 to 24 hours depending on the desired effect.[2] For example, to induce β-catenin-mediated transcription in HEK293 cells, a concentration of 10-20 µM is often used.[6]
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) to account for any effects of the solvent.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to detect changes in protein phosphorylation (e.g., β-catenin, GSK-3β Ser9), quantitative PCR for gene expression analysis, or reporter gene assays.[2][9][10]
This protocol describes a method to measure the kinase activity of GSK-3 in the presence of this compound using a peptide substrate.[5]
Materials:
-
Recombinant human GSK-3α
-
GS-2 peptide substrate (a peptide sequence from glycogen synthase)
-
Assay buffer (50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% glycerol, 0.01% Tween-20)
-
[³³P]γ-ATP
-
This compound at various concentrations
Procedure:
-
Prepare a reaction mixture containing the GSK-3α enzyme (final concentration ~1 nM) and the GS-2 peptide substrate (~28 µM) in the assay buffer.
-
Add varying concentrations of this compound (dissolved in DMSO, final DMSO concentration 10%) to the reaction mixture.
-
Initiate the kinase reaction by adding [³³P]γ-ATP (final ATP concentration 10 µM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and separate the phosphorylated peptide from the free [³³P]γ-ATP using a suitable method (e.g., phosphocellulose paper binding and washing).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value by plotting the data.
This technical guide provides a comprehensive starting point for researchers working with this compound. For specific applications, further optimization of concentrations and incubation times may be necessary. Always refer to the batch-specific data provided by the supplier for the most accurate molecular weight and purity information.
References
- 1. stemcell.com [stemcell.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. This compound |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 4. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]
SB 216763: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 216763 is a potent and selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It includes detailed information on its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols. All quantitative data are summarized in structured tables for ease of reference, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, bipolar disorder, and cancer.[2] This has rendered GSK-3 an attractive therapeutic target for drug discovery.
This compound, chemically known as 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, emerged from early drug discovery efforts as a potent and selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[2] Its discovery has provided a valuable chemical tool to probe the physiological and pathological roles of GSK-3 and has served as a scaffold for the development of other GSK-3 inhibitors.
Discovery and Synthesis
This compound was developed by GlaxoSmithKline as part of a program to identify small molecule inhibitors of GSK-3.[2] While the original synthesis protocol is not publicly detailed, the synthesis of its radiolabeled analogue, [11C]SB-216763, for use in positron emission tomography (PET) imaging, has been described. The general synthetic strategy involves the preparation of a maleic anhydride intermediate followed by its conversion to the corresponding maleimide.[3] A novel one-pot, two-step synthesis for [11C]SB-216763 has been developed from a 2,4-dimethoxybenzyl-protected maleimide precursor to overcome challenges in the initial radiosyntheses.[4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of GSK-3. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. A key signaling pathway regulated by GSK-3 is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes.[5]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]
- 3. The first synthesis of [(11)C]SB-216763, a new potential PET agent for imaging of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes: SB 216763 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB 216763 is a potent, selective, and cell-permeable inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] It acts as an ATP-competitive inhibitor, targeting both GSK-3α and GSK-3β isoforms with high potency (IC₅₀ ≈ 34.3 nM).[1][3][4][5] The primary mechanism of action involves the inhibition of GSK-3, a key negative regulator in the canonical Wnt signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[6][7][8] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) mediated gene transcription.[1][3][7] This activation of the Wnt pathway makes this compound a valuable tool for a wide range of applications in cell culture, including stem cell research, neuroscience, and cancer biology.[4][6][9]
Mechanism of Action: Wnt/β-Catenin Pathway Activation
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This compound blocks the kinase activity of GSK-3, disabling this complex. Consequently, β-catenin is stabilized, accumulates, and initiates the transcription of Wnt target genes, which are involved in processes like proliferation, differentiation, and cell fate determination.[7][8][10]
Quantitative Data Summary
The effective concentration of this compound varies significantly depending on the cell type and desired biological outcome. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Cell Type / System | Application | Reference |
| IC₅₀ | 34.3 nM | Cell-free assay (GSK-3α/β) | Kinase Inhibition | [1][3][4][5] |
| EC₅₀ | 0.2 µM | HEK293 cells | GSK-3 Inhibition | [3] |
| EC₅₀ | 3.6 µM | Human liver cells | Glycogen Synthesis | [1][3] |
| Working Conc. | 3 µM | Cerebellar granule neurons | Neuroprotection | [3] |
| Working Conc. | 5 µM | HEK293 cells | β-catenin Reporter Gene Induction | [3] |
| Working Conc. | 10 µM | Mouse Embryonic Stem Cells (mESCs) | Maintenance of Pluripotency | [5][7] |
| Working Conc. | 5 - 25 µM | General Use | Varies | [1] |
| Working Conc. | 25 - 50 µM | Pancreatic cancer cell lines | Reduction of Cell Viability | [3] |
| Incubation Time | 3 - 24 hours | General Use | Short-term Effects | [1] |
| Incubation Time | Up to 2 months | Mouse Embryonic Stem Cells (mESCs) | Long-term Pluripotency Maintenance | [4][7] |
Experimental Protocols
Preparation of Stock Solutions
This compound is typically supplied as a lyophilized powder. It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: To prepare a high-concentration stock, for instance, 25 mM, reconstitute 5 mg of this compound (MW: 371.22 g/mol ) in 538.8 µL of DMSO.[1] For a 10 mM stock, dissolve 1 mg in 269.4 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C.[2][5] Once in solution, it is recommended to use within 3-6 months to ensure potency.[1][5] For short-term storage (up to one month), -20°C is sufficient.[2]
General Protocol for Cell Culture Treatment
This protocol provides a general workflow for treating adherent cells with this compound. It should be optimized for specific cell lines and experimental goals.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates, allowing them to adhere and reach the desired confluency (typically 50-70%) before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 10 µL of stock to 10 mL of medium).
-
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium. This is critical as DMSO can have effects on cells.
-
Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Gently wash the cells with PBS if required by the specific protocol.
-
Add the medium containing the desired concentration of this compound to the treatment wells.
-
Add the vehicle control medium to the control wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for analysis. This can include:
-
Western Blotting: To analyze protein levels of β-catenin, phosphorylated GSK-3, or other pathway targets.
-
qRT-PCR: To measure the expression of Wnt target genes (e.g., Axin2, c-Myc).
-
Immunofluorescence: To visualize the nuclear translocation of β-catenin.
-
Cell Viability/Proliferation Assays (e.g., MTS, WST-1): To assess the effect on cell growth.[3]
-
Differentiation Assays: Staining for lineage-specific markers.
-
Experimental Workflow Diagram
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. This compound |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00063B [pubs.rsc.org]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 10. Frontiers | Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis [frontiersin.org]
Application Notes and Protocols for SB 216763 in Embryonic Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 216763 is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC₅₀ values in the nanomolar range for both GSK-3α and GSK-3β.[1] In embryonic stem cell (ESC) research, this compound is primarily utilized to maintain pluripotency and promote self-renewal. By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in the regulation of stem cell fate.[2][3][4] These application notes provide detailed protocols and quantitative data for the use of this compound in mouse and human embryonic stem cell cultures.
Mechanism of Action: Wnt/β-catenin Signaling
GSK-3 is a key component of the β-catenin destruction complex. In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound inhibits GSK-3, preventing the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in pluripotency and self-renewal.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Optimal SB 216763 Concentration for Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SB 216763, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, for inducing neuronal differentiation in various stem and progenitor cell types. The information compiled herein is based on peer-reviewed scientific literature and is intended to facilitate the design and execution of robust and reproducible differentiation protocols.
Introduction
This compound is a cell-permeable maleimide derivative that acts as a highly selective and ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, with an IC₅₀ of approximately 34 nM.[1][2] By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of neurogenesis.[3][4] Inhibition of GSK-3 prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in neuronal fate specification and differentiation.[3]
Mechanism of Action: GSK-3β Inhibition and Neuronal Differentiation
GSK-3β is a key negative regulator of neuronal differentiation.[5][6] Its inhibition by this compound leads to a cascade of events that promote the transition of progenitor cells into mature neurons. This process is visualized in the signaling pathway diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. Glycogen synthase kinase 3 (GSK3)-inhibitor SB216763 promotes the conversion of human umbilical cord mesenchymal stem cells into neural precursors in adherent culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule GSK-3 inhibitors increase neurogenesis of human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK3β, but not GSK3α, inhibits the neuronal differentiation of neural progenitor cells as a downstream target of mammalian target of rapamycin complex1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving SB 216763 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of SB 216763, a potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor, for use in in vitro experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in various cell-based assays.
Introduction
This compound is a cell-permeable maleimide compound that acts as an ATP-competitive inhibitor of GSK-3α and GSK-3β.[1] It is widely used in research to study the roles of GSK-3 in various signaling pathways, including the Wnt/β-catenin pathway, and its implications in cellular processes such as proliferation, apoptosis, and differentiation.[1][2][3] Proper preparation of this compound solutions is the first critical step for obtaining reliable and reproducible experimental results.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 371.22 g/mol | [1] |
| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [1] |
| CAS Number | 280744-09-4 | [1] |
| Appearance | Orange to red solid | [4][5] |
| Purity | ≥98% (HPLC) |
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[6] The following table summarizes the solubility of this compound in DMSO as reported by various suppliers. It is recommended to use fresh, high-quality DMSO to prepare stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 37.12 mg/mL | |
| DMSO | - | 24 mg/mL | [1] |
| DMSO | - | 50 mg/mL | [5][7] |
| DMSO | 61.95 mM | 23 mg/mL | [8] |
| DMSO | 269.38 mM | 100 mg/mL (with sonication) | [6] |
Note: The variability in reported maximum concentrations may be due to differences in the purity of the compound, the quality of the DMSO, and the methods used for dissolution (e.g., with or without sonication/heating).
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 371.22 g/mol x 1000 mg/g = 3.7122 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 3.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Preparation of Working Solutions
For most in vitro experiments, the DMSO stock solution of this compound needs to be further diluted in cell culture medium to the final desired concentration. Typical working concentrations range from 5 µM to 25 µM for treatment durations of 3 to 24 hours.[1]
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions fresh for each experiment by diluting the stock solution directly into the culture medium immediately before use.
Example Dilution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(10,000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 1 µL
-
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the cells.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.
Signaling Pathway
This compound is a potent inhibitor of GSK-3, a key kinase in the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway and the point of inhibition by this compound. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling, or inhibition of GSK-3 by this compound, leads to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[9]
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-3 Inhibitor IV, SB-216763 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. GSK-3 Inhibitor IV, SB-216763 | 280744-09-4 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]
Application Notes and Protocols for SB 216763 Treatment in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB 216763 is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms with an IC₅₀ value of approximately 34 nM.[1][2][4] Inhibition of GSK-3 by this compound has been shown to modulate a variety of cellular processes, including Wnt/β-catenin signaling, glycogen synthesis, and apoptosis.[1][5][6] In the context of the Wnt signaling pathway, GSK-3 is a key component of the β-catenin destruction complex. Inhibition of GSK-3 by this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes.[1][7]
Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins. When studying the effects of this compound, Western blotting is crucial for assessing the modulation of downstream targets of GSK-3, most notably the stabilization and accumulation of β-catenin.[1] These application notes provide detailed protocols and guidelines for the treatment of cells with this compound for subsequent analysis by Western blot.
Data Presentation
Recommended Treatment Conditions for this compound in Western Blot Analysis
The optimal treatment time and concentration of this compound can vary depending on the cell type and the specific downstream target being investigated. The following table summarizes recommended starting conditions based on published data. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
| Cell Line | Concentration Range (µM) | Treatment Time (hours) | Key Downstream Target(s) | Reference |
| 293T | 5 - 25 | 4 | Non-phospho (Active) β-Catenin, Total β-Catenin | [1] |
| HEK293 | 1 - 20 | 24 | β-catenin reporter gene expression | [8] |
| HLE-B3 | 12 | 1.5 (90 minutes) | Phospho-Glycogen Synthase (pGS) | [5] |
| Primary Rat Retinal Neurons | Not specified | 24 | β-catenin | [9][10] |
| 3T3-L1 Adipocytes | 10 | 18 | Nuclear SREBP1 | [6] |
| HepG2 Hepatocytes | 10 | 2 | GSK3 kinase activity | [6] |
| Pancreatic Cancer Cell Lines | 25 - 50 | 72 | Apoptosis | [2] |
| H9c2 cells | 2 | 2 (pretreatment) | Phospho-Glycogen Synthase (pGS), p-GSK-3β | [4] |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound for Western Blot Analysis
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO. For example, to make a 25 mM stock solution, reconstitute 5 mg of this compound in 538.8 µl of DMSO.[1] Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1]
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium.
-
As a vehicle control, prepare a corresponding volume of medium containing the same final concentration of DMSO as the this compound-treated samples.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 4 to 24 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Lysis:
-
After the treatment period, place the culture dish on ice and wash the cells once with ice-cold PBS.[11][12]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[11][12]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[11]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.[12]
-
-
Sample Preparation for Western Blot:
-
Take a specific amount of protein (e.g., 20-30 µg) from each sample and add an equal volume of 2x Laemmli sample buffer.[11]
-
Boil the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel for Western blot analysis.
-
Protocol 2: Western Blot Analysis of β-catenin and Phospho-GSK-3β
This protocol outlines the Western blot procedure to analyze the effects of this compound on β-catenin and GSK-3β phosphorylation.
Materials:
-
Prepared protein samples
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended concentrations in blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis following this compound treatment.
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Maintaining Mouse Embryonic Stem Cell Pluripotency with SB 216763
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 216763 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2] It has been demonstrated to be an effective small molecule for maintaining pluripotency in mouse embryonic stem cells (mESCs) in the absence of leukemia inhibitory factor (LIF).[3][4][5] By inhibiting GSK3, this compound activates the canonical Wnt/β-catenin signaling pathway, a key pathway in promoting self-renewal of pluripotent stem cells.[3][4] These application notes provide detailed protocols and data for the use of this compound in mESC culture to maintain the undifferentiated state.
Mechanism of Action
GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of β-catenin. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound, as a GSK3 inhibitor, prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional coactivator with TCF/LEF transcription factors to upregulate the expression of genes associated with pluripotency, such as Nanog and Oct4.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycogen synthase kinase 3 (GSK3) inhibitor, SB-216763, promotes pluripotency in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Inhibition Enhances Translation of Pluripotency-Associated Transcription Factors to Contribute to Maintenance of Mouse Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Maintenance of Stem Cell Pluripotency with SB 216763 and LIF Co-treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-treatment of stem cells with the glycogen synthase kinase 3 (GSK3) inhibitor, SB 216763, and Leukemia Inhibitory Factor (LIF). The combination of these two molecules leverages distinct but convergent signaling pathways to robustly maintain the naïve pluripotent state of mouse embryonic stem cells (mESCs).
Introduction
The self-renewal and pluripotency of mouse embryonic stem cells are orchestrated by a complex network of signaling pathways. Leukemia Inhibitory Factor (LIF) is a crucial cytokine that maintains mESC self-renewal primarily through the activation of the JAK/STAT3 signaling pathway.[1][2] In parallel, the canonical Wnt/β-catenin signaling pathway has been identified as a key promoter of pluripotency.[3][4][5]
This compound is a potent and specific inhibitor of GSK3α and GSK3β.[6] Inhibition of GSK3 prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of pluripotency-associated genes.[7] While both LIF and GSK3 inhibitors like this compound can independently support mESC self-renewal, their combined use can create a more stable and homogeneous pluripotent culture, characteristic of the "ground state" of pluripotency, especially when combined with MEK inhibitors in what is known as "2i" medium.[1][8][9]
This document outlines the synergistic effects of this compound and LIF, provides quantitative data on their impact on pluripotency markers, and offers detailed protocols for their application in mESC culture.
Data Presentation
Table 1: Efficacy of this compound as a GSK3 Inhibitor
| Compound | Cell Line | IC50 | Reference |
| This compound | ES-D3 mESCs | 5.7 µM | [10] |
| This compound | GSK3α | 34 nM | [6] |
Table 2: Relative Gene Expression in mESCs Maintained with this compound vs. LIF
This table summarizes the relative expression of key pluripotency-promoting genes in J1 mESCs cultured for over a month with either 10 µM this compound or 1,000 U/mL LIF.[3][11]
| Gene | Fold Change (this compound vs. LIF) | Function in Pluripotency | Reference |
| Sox2 | ~3-fold higher with this compound | Core pluripotency transcription factor | [3][11] |
| Lrh-1 | ~3-fold higher with this compound | β-catenin regulated gene, involved in pluripotency | [3] |
| Nanog | Moderately higher with this compound | Core pluripotency transcription factor, promotes self-renewal | [3][11] |
| Oct-4 | ~50% higher with LIF | Core pluripotency transcription factor | [3] |
Note: Data is normalized to β-actin expression. It is important to note that while some markers are higher with this compound, both conditions effectively maintain a pluripotent state.[3][11]
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagram
Caption: Dual signaling for pluripotency maintenance.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound and LIF effects.
Experimental Protocols
Protocol 1: Culture of Mouse Embryonic Stem Cells with this compound and LIF
This protocol describes the maintenance of mESCs (e.g., J1 or ES-D3 cell lines) in a pluripotent state using co-treatment.
Materials:
-
mESC line (e.g., J1)
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS), ES-qualified
-
KnockOut™ Serum Replacement (optional)
-
L-glutamine
-
Non-Essential Amino Acids (NEAA)
-
2-mercaptoethanol
-
Penicillin-Streptomycin
-
Leukemia Inhibitory Factor (LIF), 1,000 U/mL final concentration[9][10]
-
This compound (stock solution in DMSO), 5-10 µM final concentration[3][10]
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate Coating: Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C. Aspirate gelatin before use.
-
Complete Medium Preparation: Prepare the basal mESC medium by supplementing DMEM with 15% FBS, 2 mM L-glutamine, 100 μM NEAA, and 100 μM 2-mercaptoethanol.[10]
-
Co-treatment Medium: To the complete medium, add LIF to a final concentration of 1,000 U/mL. Add this compound from a concentrated stock to a final concentration of 5-10 µM. A vehicle control (DMSO) medium should also be prepared.
-
Cell Seeding: Thaw or passage mESCs and seed them onto the gelatin-coated plates at a density of 20,000-50,000 cells/cm².
-
Culture and Maintenance:
-
Incubate cells at 37°C, 5% CO₂.
-
Change the medium daily.
-
Passage cells every 2-3 days or when colonies become large and start to touch. To passage, wash with PBS, add trypsin, incubate for ~50 seconds, and then neutralize with complete medium.[12] Re-plate at the appropriate density.
-
-
Morphological Assessment: Observe colonies daily. Pluripotent mESCs should form compact, circular colonies with well-defined borders.[3]
Protocol 2: Quantitative PCR (qPCR) for Pluripotency Gene Expression
Materials:
-
mESCs cultured under different conditions (LIF alone, this compound alone, co-treatment)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for pluripotency markers (e.g., Oct4, Sox2, Nanog) and a housekeeping gene (e.g., β-actin)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene. Calculate the relative fold change in gene expression between different treatment conditions using the ΔΔCt method.[11]
Protocol 3: Immunofluorescence Staining for Pluripotency Markers
Materials:
-
mESCs grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Oct4, anti-Nanog)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides.
-
Imaging: Visualize the staining using a fluorescence microscope. Studies have shown that Nanog staining is more homogenous in this compound-treated colonies compared to LIF-treated ones.[3][12]
The co-treatment of mouse embryonic stem cells with this compound and LIF provides a robust method for maintaining a stable and uniform pluripotent state. By simultaneously activating the Wnt/β-catenin pathway and the JAK/STAT3 pathway, researchers can minimize spontaneous differentiation and enhance the reliability of downstream applications, including directed differentiation and genetic manipulation. The protocols and data presented here offer a solid foundation for integrating this powerful combination into stem cell research and development workflows.
References
- 1. Glycogen Synthase Kinase-3 Inhibition Enhances Translation of Pluripotency-Associated Transcription Factors to Contribute to Maintenance of Mouse Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of embryonic stem cell self-renewal and pluripotency by leukaemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
- 5. Glycogen synthase kinase 3 (GSK3) inhibitor, SB-216763, promotes pluripotency in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SB 216763 in Mesenchymal Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 216763 is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of stem cell fate.[2][3] This pathway plays a crucial role in the differentiation of mesenchymal stem cells (MSCs) into various lineages, including neuronal, chondrogenic, and osteogenic cell types. These application notes provide detailed protocols and quantitative data for utilizing this compound to direct MSC differentiation for research and therapeutic development.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms. In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the formation of a destruction complex, which includes GSK-3, Axin, and Adenomatous Polyposis Coli (APC). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cellular differentiation.[2][3]
Data Presentation: Quantitative Effects of this compound on MSC Differentiation
The following tables summarize the quantitative data on the effects of this compound on the differentiation of human MSCs into neural, chondrogenic, and osteogenic lineages.
Table 1: Neuronal Differentiation
| Parameter | Condition | Result | Reference |
| Cell Type | Human Umbilical Cord MSCs (hUC-MSCs) | - | [1] |
| This compound Concentration | 10 µM | Optimal for inducing neural precursor markers | [1] |
| Treatment Duration | 24 - 72 hours | Induction of early neural markers | [1] |
| Marker Expression (mRNA) | Nestin, SOX2 | Upregulated | [1] |
| Marker Expression (Protein) | β-III tubulin, Nestin | Increased expression | [1] |
Table 2: Chondrogenic Differentiation
| Parameter | Condition | Result | Reference |
| Cell Type | Human Bone Marrow MSCs (hBM-MSCs) | - | [4] |
| This compound Concentration | 1 µM (in combination with TGF-β3) | More effective than LiCl in upregulating cartilage-specific genes | [4] |
| Treatment Duration | 21 days | Enhanced chondrogenesis | [4] |
| Marker Expression (mRNA) | SOX9, Aggrecan, Collagen Type II | Upregulated | [4] |
| Matrix Deposition | Glycosaminoglycan (GAG) | Significantly increased deposition | [4] |
Table 3: Osteogenic Differentiation
| Parameter | Condition | Result | Reference |
| Cell Type | Bone Marrow Stromal Cell Line (ST2) | - | [2] |
| This compound Concentration | 10 µM | Promotes osteogenic differentiation | [2] |
| Treatment Duration | 3 - 14 days | Increased osteoblast markers and mineralization | [2] |
| Marker Expression (mRNA) | Alkaline Phosphatase (ALP), Collagen Type I (Col1α1), Runx2 | Upregulated | [2] |
| Enzyme Activity | Alkaline Phosphatase (ALP) | Increased activity | [2] |
| Mineralization | Alizarin Red S Staining | Increased calcium deposition | [2] |
Experimental Protocols
The following are detailed protocols for inducing the differentiation of human MSCs using this compound.
Protocol 1: Neuronal Differentiation of hUC-MSCs
This protocol is adapted from findings on the use of GSK-3 inhibitors for neural induction of human umbilical cord-derived MSCs.[1]
Materials:
-
Human Umbilical Cord MSCs (hUC-MSCs)
-
MSC Growth Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
Neural Induction Medium: DMEM/F12, 1% N-2 Supplement, 20 ng/mL EGF, 20 ng/mL bFGF
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Reagents for RNA extraction, qPCR, and immunofluorescence
Procedure:
-
Cell Seeding: Seed hUC-MSCs in a 6-well plate at a density of 2 x 104 cells/cm2 in MSC Growth Medium.
-
Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.
-
Differentiation Induction:
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add Neural Induction Medium supplemented with 10 µM this compound.
-
Culture for 24-72 hours, changing the medium every 24 hours.
-
-
Analysis:
-
Quantitative PCR (qPCR): At desired time points (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR to analyze the expression of neural markers (e.g., Nestin, SOX2). Normalize to a stable housekeeping gene.
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against neural markers (e.g., β-III tubulin, Nestin) overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Protocol 2: Chondrogenic Differentiation of hBM-MSCs
This protocol is based on studies demonstrating the synergistic effect of this compound and TGF-β3 on chondrogenesis.[4]
References
- 1. Glycogen synthase kinase 3 (GSK3)-inhibitor SB216763 promotes the conversion of human umbilical cord mesenchymal stem cells into neural precursors in adherent culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis [frontiersin.org]
- 3. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells treated by GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for β-catenin Detection Following SB 216763 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the detection of β-catenin stabilization in cultured cells via Western blot following treatment with SB 216763. This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] Inhibition of GSK-3 prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, a key effector in the canonical Wnt signaling pathway.[3][4] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus to regulate gene expression.[3][5] This protocol details the mechanism of action, experimental design considerations, a step-by-step Western blot procedure, and data analysis for quantifying changes in β-catenin levels.
Signaling Pathway Overview
In the absence of a Wnt signal, β-catenin is part of a "destruction complex" where it is sequentially phosphorylated by Casein Kinase 1 (CK1) and GSK-3β.[6] This phosphorylation event marks β-catenin for ubiquitination and degradation by the proteasome.[3] The small molecule this compound acts as an ATP-competitive inhibitor of GSK-3α and GSK-3β.[1] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation.[1][7]
Experimental Design and Data Presentation
Successful detection of β-catenin accumulation depends on appropriate treatment conditions. Below is a summary of typical parameters used in published research.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes | Source(s) |
|---|---|---|---|
| Cell Lines | HEK293, 293T, SH-SY5Y, etc. | Response may be cell-type specific. | [1][8] |
| This compound Concentration | 5 - 25 µM | A dose-response experiment is recommended to determine the optimal concentration for your cell line. | [1][2] |
| Treatment Duration | 3 - 24 hours | A time-course experiment (e.g., 4, 8, 16, 24h) is advised to capture peak accumulation. | [1][3] |
| Vehicle Control | DMSO | this compound is typically dissolved in DMSO. The final DMSO concentration should be consistent across all samples and ideally <0.1%. |[1] |
Detailed Experimental Protocol
This protocol is divided into five main parts, from cell culture to data analysis.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest.[9]
-
Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mM).[1] Store aliquots at -20°C.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 5, 10, 25 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired length of time (e.g., 16 hours) at 37°C in a CO₂ incubator.
Part 2: Protein Extraction (Cell Lysis)
All steps should be performed on ice to minimize protein degradation.
-
Prepare Lysis Buffer: Use Radioimmunoprecipitation Assay (RIPA) buffer, which is effective for extracting whole-cell lysates, including nuclear proteins.[9][10] Table 2: RIPA Buffer Composition (100 mL)
Component Final Concentration Amount Source(s) Tris-HCl, pH 7.4-8.0 20-50 mM 2-5 mL of 1M stock [9][10] NaCl 150 mM 3 mL of 5M stock [9][10] NP-40 or Triton X-100 1% 10 mL of 10% stock [9][10] Sodium deoxycholate 0.5% 5 mL of 10% stock [10] SDS 0.1% 1 mL of 10% stock [9][10] EDTA 1 mM 200 µL of 0.5M stock [9] Distilled H₂O - to 100 mL Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.[10]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.[9]
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the plate (e.g., 1 mL per 10 cm dish).[9]
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Agitate the lysate for 20-30 minutes at 4°C.[9]
-
Centrifuge the lysate at ~12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Part 3: Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Note: The presence of detergents like SDS in RIPA buffer can interfere with some protein assays like the Bradford assay. A BCA assay is generally more compatible.
-
Calculate the volume of lysate needed to load equal amounts of total protein for each sample. A typical loading amount is 20-50 µg per lane.[9][11]
Part 4: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T)) for 1 hour at room temperature with gentle agitation.[14][15]
-
Primary Antibody Incubation: Dilute the primary anti-β-catenin antibody in blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14][15]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBS-T.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[14][16]
-
Final Washes: Wash the membrane again, three times for 10 minutes each with TBS-T, to remove unbound secondary antibody.[14]
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Part 5: Data Analysis and Quantification
-
Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with an antibody against a loading control protein.
-
Loading Control: A loading control is essential to normalize for differences in protein loading and transfer.[17][18] Choose a constitutively expressed "housekeeping" protein with a different molecular weight than β-catenin (~92 kDa).[19][20] Table 3: Common Loading Controls
Loading Control Molecular Weight Subcellular Location β-Actin ~42 kDa Cytoplasm/Cytoskeleton GAPDH ~37 kDa Cytoplasm α/β-Tubulin ~50-55 kDa Cytoskeleton | Lamin B1 | ~66 kDa | Nucleus |
-
Densitometry: Quantify the band intensity for β-catenin and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization: For each lane, divide the intensity of the β-catenin band by the intensity of the corresponding loading control band. Present the data as a fold change relative to the vehicle-treated control.
Workflow Visualization
Materials and Reagents
Table 4: Recommended Reagents and Antibody Dilutions
| Reagent | Supplier Example | Recommended Dilution/Concentration | Source(s) |
|---|---|---|---|
| This compound | Cell Signaling Technology (#13621) | 5-25 µM | [1] |
| RIPA Lysis Buffer | Thermo Fisher Scientific (#89900) | Per manufacturer | [12] |
| Protease/Phosphatase Inhibitors | Thermo Fisher Scientific (#78440) | 1X | |
| Primary Antibody: β-catenin | Cell Signaling Technology (#9562) | 1:1000 | [6] |
| Novus Biologicals (NB100-2141) | 1:4000 | [21] | |
| Thermo Fisher (PA5-19469) | 0.25 µg/mL | [22] | |
| Primary Antibody: Active β-catenin | Cell Signaling Technology (#8814) | 1:1000 | [15] |
| Secondary Antibody (HRP) | Various | 1:3000 - 1:20,000 | [13][14] |
| Loading Control: β-Actin | Cell Signaling Technology (#8457) | 1:1000 |[1] |
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of AKT1/GSK-3β/β-Catenin-TRIM11/Survivin Pathway by Novel GSK-3β Inhibitor Promotes Neuron Cell Survival: Study in Differentiated SH-SY5Y Cells in OGD Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nsjbio.com [nsjbio.com]
- 10. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. content.protocols.io [content.protocols.io]
- 13. Western blotting – 10 tips for better blots [jacksonimmuno.com]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 18. huabio.com [huabio.com]
- 19. Loading Controls for Western Blotting [sigmaaldrich.com]
- 20. resources.biomol.com [resources.biomol.com]
- 21. novusbio.com [novusbio.com]
- 22. beta Catenin Polyclonal Antibody (PA5-19469) [thermofisher.com]
Troubleshooting & Optimization
potential off-target effects of SB 216763
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the use of SB 216763, a potent GSK-3 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to its off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for GSK-3?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of both GSK-3α and GSK-3β, with an IC50 of approximately 34.3 nM for GSK-3α.[1][2][3][4] It has been reported to exhibit minimal activity against a panel of 24 other protein kinases at concentrations up to 10 μM.[1][3][4]
Q2: Are there any known off-target kinases for this compound?
Q3: I am observing unexpected cellular toxicity. Could this be an off-target effect of this compound?
A3: It is possible. A "chemical toxicity alert" for this compound has been mentioned, although it is noted that this requires experimental validation.[5] If you observe significant cytotoxicity at concentrations expected to be selective for GSK-3, it could be due to an uncharacterized off-target effect or non-specific chemical toxicity. It is recommended to perform thorough dose-response curves and viability assays.
Q4: My in vitro potency (IC50) is much lower than the effective concentration in my cell-based assays. Why is there a discrepancy?
A4: This is a known phenomenon for some kinase inhibitors, including this compound.[5] The in vitro biochemical assays are often performed at low, non-physiological ATP concentrations.[5] In a cellular environment, the much higher intracellular ATP concentration (millimolar range) can compete with ATP-competitive inhibitors like this compound for binding to the kinase, necessitating a higher concentration of the inhibitor to achieve the same level of target engagement.
Q5: How can I confirm that the observed phenotype in my experiment is due to GSK-3 inhibition and not an off-target effect?
A5: To validate that your observed effects are on-target, consider the following strategies:
-
Use a structurally different GSK-3 inhibitor: Replicating the phenotype with another selective GSK-3 inhibitor that has a different chemical structure can strengthen the evidence for on-target activity.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of GSK-3 to see if it reverses the observed phenotype.
-
Direct measurement of GSK-3 activity: Assess the phosphorylation of known GSK-3 substrates (e.g., β-catenin, Tau) to confirm target engagement at the concentrations used in your experiments.
Data Presentation: Kinase Selectivity Profile
The following tables summarize the known on-target and potential off-target activity of this compound based on available data.
Table 1: On-Target Potency of this compound
| Target | IC50 / Ki | Assay Conditions |
| GSK-3α | IC50 = 34.3 nM[1][2][3][4] | Cell-free assay[2] |
| GSK-3β | Equally effective as for GSK-3α[1][2][3][4] | Cell-free assay[2] |
| GSK-3α | Ki = 9 nM[5] | Biochemical assay[5] |
Table 2: Reported Off-Target Activity of this compound
| Potential Off-Target | IC50 / % Inhibition | Notes |
| Panel of 24 other protein kinases | IC50 > 10 μM[1][3][4] | Specific kinases in the panel are not consistently detailed. |
| PKCβ II | Data not available | An alert for potential selectivity has been noted.[5] |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
-
Possible Cause: Off-target effects, cell-line specific responses, or compound instability.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a western blot to check the phosphorylation status of a direct GSK-3 substrate (e.g., phospho-β-catenin (Ser33/37/Thr41) or phospho-Tau) to ensure GSK-3 is inhibited at the concentration you are using.
-
Dose-Response Curve: Run a wide range of this compound concentrations to determine if the unexpected phenotype occurs only at high concentrations, which are more likely to induce off-target effects.
-
Use a Control Compound: Compare the results with a structurally distinct GSK-3 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Check Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Issue 2: High Cellular Toxicity
-
Possible Cause: Non-specific chemical toxicity or inhibition of a critical off-target kinase.
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold.
-
Lower the Concentration: Use the lowest effective concentration that achieves GSK-3 inhibition to minimize potential toxicity.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is not contributing to the toxicity.
-
Consider the Cell Line: Different cell lines can have varying sensitivities to chemical compounds. Test the toxicity profile in your specific cell model.
-
Experimental Protocols
Protocol 1: General Kinase Inhibitor Specificity Profiling (Conceptual Workflow)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a broad panel of purified, active kinases representing different branches of the human kinome. Commercial services (e.g., KinomeScan, Eurofins) are available for this.
-
Biochemical Kinase Assay:
-
Use an in vitro kinase assay format, such as those based on measuring ATP consumption (e.g., ADP-Glo) or substrate phosphorylation (e.g., TR-FRET, AlphaScreen).
-
Incubate each kinase with its specific substrate, ATP, and a fixed concentration of this compound (e.g., 1 µM and 10 µM).
-
Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of this compound relative to the vehicle control.
-
For any kinases that show significant inhibition, perform follow-up experiments with a full dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting to Confirm On-Target GSK-3 Inhibition
-
Cell Treatment: Plate your cells of interest and treat with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against a phosphorylated GSK-3 substrate (e.g., non-phospho (active) β-catenin (Ser33/37/Thr41)) and total β-catenin.
-
Also, probe for total GSK-3α/β as a loading control.
-
-
Detection and Analysis:
-
Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
-
Quantify band intensities and normalize the phosphorylated/active protein signal to the total protein signal. A decrease in the phosphorylated substrate or an increase in active β-catenin would indicate on-target GSK-3 inhibition.
-
Visualizations
Caption: Intended and potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: SB 216763 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of SB 216763 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] It acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms with high potency, exhibiting an IC50 of 34.3 nM for both.[1][2] By inhibiting GSK-3, this compound can modulate various downstream signaling pathways, including the Wnt/β-catenin pathway, and influence cellular processes such as proliferation, apoptosis, and differentiation.[2][4][5]
Q2: Does this compound exhibit cytotoxicity in all cell lines?
No, the cytotoxic effects of this compound are cell-type dependent. While it has been shown to reduce cell viability and induce apoptosis in several cancer cell lines, it has also been observed to have protective effects in other cell types, such as neurons.[2][6] For instance, it shows cytotoxicity in various pancreatic cancer cell lines but has no effect on normal human mammary epithelial cells (HMEC) or WI38 fibroblast cells.[2]
Q3: What concentrations of this compound are typically used to induce cytotoxicity?
The effective concentration of this compound for inducing cytotoxicity varies significantly between cell lines. For example, in pancreatic cancer cell lines, concentrations between 25-50 µM have been shown to reduce cell viability.[2] In some acute myeloid leukemia (AML) cells with FLT3-ITD mutations, even low concentrations can suppress proliferation.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How does inhibition of GSK-3 by this compound lead to cytotoxicity in cancer cells?
Inhibition of GSK-3 by this compound can lead to cytotoxicity through several mechanisms. One key mechanism is the stabilization and accumulation of β-catenin, a central component of the Wnt signaling pathway.[2] In some cancers, this can paradoxically lead to anti-proliferative effects or apoptosis. Additionally, GSK-3 inhibition has been linked to the induction of apoptosis through the regulation of pro- and anti-apoptotic proteins.[9][10] For example, in MCF-7 breast cancer cells, GSK-3β inhibition was found to be an important mediator of trichostatin A-induced apoptosis.[9]
Troubleshooting Guide
Issue 1: No significant cytotoxicity observed after treating cells with this compound.
-
Possible Cause 1: Suboptimal Concentration. The effective cytotoxic concentration of this compound is highly cell-line dependent.
-
Solution: Perform a dose-response curve with a wide range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration. The cytotoxic effects may take time to manifest.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. For example, in pancreatic cancer cells, significant apoptosis was observed at 72 hours.[2]
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may be inherently resistant to the cytotoxic effects of GSK-3 inhibition.
-
Solution: Consider using a positive control (a cell line known to be sensitive to this compound) to ensure the compound is active. You may also investigate the status of the Wnt/β-catenin pathway and other relevant signaling pathways in your cell line.
-
Issue 2: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Factors such as cell passage number, confluency, and media composition can affect cellular response.
-
Solution: Standardize your cell culture protocol. Use cells within a specific passage number range and ensure consistent seeding density and confluency at the time of treatment.
-
-
Possible Cause 2: Compound Stability. Improper storage or handling of this compound can lead to degradation.
-
Solution: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Duration | Reference |
| MIA PaCa-2 | Pancreatic Cancer | MTS Assay | ~25 µM | 72 hours | [2] |
| BXPC-3 | Pancreatic Cancer | Cell Viability Assay | 25-50 µM | 72 hours | [2] |
| PANC-1 | Pancreatic Cancer | Cell Viability Assay | 25-50 µM | 72 hours | [2] |
| ASPC-1 | Pancreatic Cancer | Cell Viability Assay | 25-50 µM | 72 hours | [2] |
| CFPAC | Pancreatic Cancer | Cell Viability Assay | 25-50 µM | 72 hours | [2] |
| ES-D3 | Mouse Embryonic Stem Cell | MTT Assay | 5.7 µM | 3 days | [5] |
| ES-CCE | Mouse Embryonic Stem Cell | MTT Assay | >10 µM | 3 days | [11] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | CCK8 Assay | Low concentrations effective | 24 hours | [7][8] |
| ESCC Cells | Esophageal Squamous Cell Carcinoma | Cell Viability Assay | Dose-dependent reduction | 48 hours | [12] |
| HMEC | Human Mammary Epithelial Cells | Cell Viability Assay | No effect | 72 hours | [2] |
| WI38 | Human Fibroblast | Cell Viability Assay | No effect | 72 hours | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 4. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of glycogen synthase kinase 3 beta (GSK3β) in mediating the cytotoxic effects of the histone deacetylase inhibitor trichostatin A (TSA) in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability of SB 216763 in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB 216763.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[1] Gently vortex or sonicate to ensure complete dissolution. For example, to create a 25 mM stock solution from 5 mg of lyophilized powder, you would reconstitute it in 538.8 µl of DMSO.[2] It is recommended to use freshly opened DMSO as it is hygroscopic and can absorb moisture, which may reduce the solubility of this compound.[1]
2. What is the recommended storage condition for this compound in DMSO solution?
To maintain the potency and stability of your this compound DMSO stock solution, it is crucial to store it correctly. Recommendations vary slightly among suppliers, but the general consensus is to store it at low temperatures and in aliquots to prevent degradation from repeated freeze-thaw cycles.[1][2]
3. How long is the this compound DMSO stock solution stable under recommended storage conditions?
The stability of the stock solution depends on the storage temperature. For long-term storage, -80°C is recommended, where it can be stable for up to a year.[1][3] For shorter-term storage, -20°C is suitable, with stability ranging from one to six months.[1][3][4] It is best practice to use the solution within 3 months when stored at -20°C to prevent loss of potency.[2]
4. Can I store my this compound DMSO solution at room temperature?
One supplier suggests that the solid form can be stored at room temperature.[4] However, for solutions in DMSO, storage at room temperature is not recommended as it can lead to degradation.
5. Is this compound light-sensitive?
Yes, it is recommended to protect the solid compound and its solutions from light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution upon thawing. | 1. The solution may not have been fully equilibrated to room temperature. 2. The solubility limit may have been exceeded. 3. The DMSO may have absorbed water, reducing solubility.[1] | 1. Warm the vial to room temperature and vortex gently to redissolve the compound. 2. Ensure the concentration does not exceed the solubility limit (see solubility data below). 3. Use fresh, anhydrous DMSO for preparing stock solutions.[1] |
| Inconsistent experimental results. | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles.[1][2] 2. Verify the concentration of your stock solution. |
| Formation of a suspension when diluting the DMSO stock in aqueous media. | This compound has lower solubility in aqueous solutions. Higher concentrations of the DMSO stock can lead to precipitation when diluted.[5][6] | 1. Use a lower concentration of the DMSO stock solution for dilution. 2. Increase the percentage of DMSO in the final working solution, if the experiment allows. 3. Prepare the working solution fresh and use it immediately.[3] |
Data Presentation
Storage Conditions for this compound in DMSO Solution
| Supplier | -20°C Storage | -80°C Storage | Key Recommendations |
| Selleck Chemicals | 1 month[1] | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Cell Signaling Technology | Up to 3 months[2] | - | Aliquot to avoid multiple freeze/thaw cycles. Store desiccated.[2] |
| MedchemExpress | 6 months[3] | 1 year[3] | Use freshly prepared in vivo working solutions on the same day.[3] |
| Hello Bio | Up to 1 month[4] | - | Prepare and use solutions on the same day if possible.[4] |
Solubility of this compound in DMSO
| Supplier | Reported Solubility |
| Selleck Chemicals | 23 mg/mL (61.95 mM)[1] |
| Cell Signaling Technology | 24 mg/mL[2] |
| R&D Systems | 100 mM |
| Hello Bio | 75 mM[4] |
| Tocris Bioscience | 100 mM (37.12 mg/mL) |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
Materials:
-
This compound (lyophilized powder, MW: 371.22 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of DMSO. For 1 mg of this compound, you will need 269.38 µL of DMSO to make a 10 mM stock solution.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the lyophilized this compound.
-
Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Visualizations
This compound Signaling Pathway
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[2] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the TCF/LEF family of transcription factors, leading to the expression of Wnt target genes.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 5. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 6. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB 216763 and β-Catenin Stabilization
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers observing unexpected results when using SB 216763 to stabilize β-catenin.
Troubleshooting Guide: this compound Not Showing Expected Effect on β-Catenin
Here are some common issues and solutions when this compound treatment does not result in the expected increase in β-catenin levels.
Question: Why am I not observing an increase in β-catenin levels after treating my cells with this compound?
Answer: Several factors could contribute to the lack of an observable effect. Here is a step-by-step troubleshooting guide:
1. Reagent and Compound Integrity:
-
Compound Stability: this compound, once in solution, should be used within 3 months to prevent loss of potency. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
-
Proper Storage: Both lyophilized powder and solutions of this compound should be stored at -20°C and desiccated.[1]
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent, typically DMSO, before further dilution in cell culture media.[1] Incomplete dissolution can lead to a lower effective concentration.
2. Experimental Conditions:
-
Concentration and Treatment Time: The effective concentration of this compound can vary between cell lines. A typical starting point is in the range of 5-25 µM for 3-24 hours.[1] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For example, in HEK293 cells, a dose-dependent increase in a β-catenin reporter gene was observed with 1–20 µM of SB-216763.[2]
-
Cell Line Specificity: The responsiveness of the Wnt/β-catenin pathway can differ significantly among cell lines. Some cell lines may have mutations in pathway components that render them insensitive to GSK-3β inhibition. It's advisable to use a positive control cell line known to respond to GSK-3β inhibitors, such as HEK293T cells.[1]
3. Western Blotting Technique:
-
Protein Degradation: β-catenin is susceptible to degradation. Always use fresh cell lysates and include a protease inhibitor cocktail in your lysis buffer.[3] The absence of protease inhibitors can lead to a significant loss of β-catenin signal within hours of sample preparation.[3]
-
Antibody Selection: Use a validated antibody specific for β-catenin. There are antibodies available that detect total β-catenin or the active, non-phosphorylated form.[4][5]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein on your gel. If the abundance of β-catenin is low in your samples, you may need to load more protein to detect a signal.[3][6] Conversely, overloading can lead to high background and masking of the signal.[3]
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S before blocking.[6][7]
-
Blocking and Washing: Proper blocking is crucial to minimize background noise. Using 5% non-fat dry milk in TBS-T is a common blocking agent.[3][7] Ensure adequate washing steps to remove unbound antibodies.[3][8]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Working Concentration | 5 - 25 µM | Optimal concentration is cell-type dependent.[1] |
| This compound Treatment Duration | 3 - 24 hours | A time-course experiment is recommended.[1] |
| This compound IC50 for GSK-3α | 34.3 nM | This is the in vitro half-maximal inhibitory concentration. |
| This compound Stock Solution | 25 mM in DMSO | Reconstitute 5 mg in 538.8 µl DMSO.[1] |
| Storage Temperature | -20°C | Both lyophilized powder and solutions.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on β-catenin stabilization.
Caption: Western blot workflow for detecting β-catenin levels.
Detailed Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 25 mM in DMSO).[1]
-
Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 5, 10, or 20 µM). Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Western Blotting for β-Catenin
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 8-10%).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of action of this compound?
-
A: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β.[1] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, which is a key step in its degradation pathway. This leads to the accumulation of stabilized β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of target genes.[2][9]
-
-
Q: Can this compound affect other signaling pathways?
-
A: While this compound is highly selective for GSK-3, it's important to note that GSK-3 is involved in multiple signaling pathways beyond the Wnt/β-catenin pathway.[2] Therefore, some observed cellular effects might be due to the modulation of other GSK-3-regulated processes.
-
-
Q: Are there alternative methods to measure β-catenin activation?
-
A: Yes, besides Western blotting for total or active β-catenin, you can use a TCF/LEF reporter assay.[4] This assay measures the transcriptional activity of β-catenin in the nucleus by using a luciferase reporter gene under the control of TCF/LEF response elements. An increase in luciferase activity indicates activation of the Wnt/β-catenin pathway.[2][9] You can also perform immunofluorescence to visualize the nuclear translocation of β-catenin.[4][10]
-
-
Q: What are some good positive controls for my experiment?
-
A: A good positive control would be to treat a responsive cell line, like HEK293T, with a known activator of the Wnt/β-catenin pathway, such as Wnt3a conditioned media or another GSK-3β inhibitor like CHIR-99021. You can also use a cell line known to have high endogenous β-catenin levels due to mutations in the pathway.
-
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 5. Active Beta Catenin Pathway Assay Kit (NBP1-71671): Novus Biologicals [novusbio.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing SB 216763 Concentration to Avoid Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of SB 216763, a potent GSK-3 inhibitor. Our goal is to help you achieve your desired experimental outcomes while minimizing or eliminating off-target effects, such as cell death.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms with an IC50 of approximately 34.3 nM in cell-free assays.[1][3] By inhibiting GSK-3, this compound modulates downstream signaling pathways, most notably the Wnt/β-catenin pathway, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus to regulate gene expression.[2]
Q2: What is the recommended working concentration for this compound?
A2: The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For GSK-3 inhibition in cellular assays, concentrations typically range from 0.2 µM to 25 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound known to cause cell death?
A3: Yes, at higher concentrations, this compound has been reported to reduce cell viability and induce apoptosis in a dose-dependent manner in several cell lines. For instance, in some pancreatic cancer cell lines, concentrations of 25-50 μM led to a significant increase in apoptosis.[1] In mouse embryonic stem cells, cytotoxic effects were observed at concentrations above 5 µM.[4]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder and is soluble in DMSO.[2] For a stock solution, you can dissolve it in DMSO to a concentration of 10-25 mM. The stock solution should be stored at -20°C or -80°C for long-term stability.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Issue 1: I am observing significant cell death after treating my cells with this compound.
-
Question: What could be causing the unexpected cytotoxicity?
-
Answer: The most likely cause is that the concentration of this compound is too high for your specific cell line. Different cell types exhibit varying sensitivities to the compound. It is also possible that the cells are under stress from other culture conditions, which is exacerbated by the GSK-3 inhibition.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: This is the most critical step. Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration that provides the desired biological effect without inducing significant cell death.
-
Reduce Incubation Time: If a high concentration is necessary for your experiment, try reducing the duration of the treatment.
-
Check Cell Health: Ensure your cells are healthy and not overly confluent before treatment. Stressed cells are more susceptible to drug-induced toxicity.
-
Vehicle Control: Always include a DMSO-only vehicle control to ensure that the solvent is not contributing to the cytotoxicity.
-
Issue 2: I am not observing the expected biological effect (e.g., β-catenin accumulation) even at higher concentrations.
-
Question: Why might this compound not be working in my experiment?
-
Answer: There are several potential reasons for a lack of efficacy. The compound may have degraded, the concentration might still be too low for your specific cell type's responsiveness, or there could be issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not expired. If in doubt, use a fresh vial.
-
Increase Concentration: Cautiously increase the concentration of this compound in a stepwise manner, while closely monitoring for any signs of cytotoxicity.
-
Confirm Readout: Use a reliable method to assess the downstream effects of GSK-3 inhibition, such as Western blotting for active β-catenin or a TCF/LEF reporter assay.
-
Check for Off-Target Effects: At very high concentrations, off-target effects can sometimes mask the intended biological outcome. Consider if other signaling pathways might be interfering.[5]
-
Data Presentation
Table 1: Effective and Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Effective Concentration (EC50/Effective Dose) | Cytotoxic Concentration (IC50/Observed Toxicity) | Incubation Time | Reference |
| HEK293 | β-catenin reporter assay | 5 µM (maximum induction) | Not specified | Not specified | [1] |
| Human Liver Cells | Glycogen synthesis | EC50 = 3.6 µM | Not specified | Not specified | [1][2] |
| Cerebellar Granule Neurons | Neuroprotection | 3 µM (maximal protection) | Not specified | Not specified | [1] |
| Pancreatic Cancer Cells (BXPC-3, MIA-PaCa2, etc.) | Cell Viability (MTS assay) | Not applicable | 25-50 µM (reduced viability) | 72 hours | [1] |
| Mouse Embryonic Stem Cells (ES-D3) | Cell Viability (MTT assay) | 10 µM (used for pluripotency) | IC50 = 5.7 µM | 3 days | [4] |
| Medullary Thyroid Cancer (TT cells) | Cell Proliferation (MTT assay) | Not applicable | ≥ 10 µM (significant growth inhibition) | 2-6 days | [6] |
| Bone Marrow Stromal Cells (ST2) | Cell Proliferation (CCK-8 assay) | 0-20 µM (promoted proliferation) | No cytotoxicity observed up to 20 µM | Not specified | [7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol is designed to establish a dose-response curve for this compound to identify the optimal concentration that balances efficacy and cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the control) against the this compound concentration to determine the IC50 value and the concentration range that does not cause significant cell death.
Protocol 2: Assessing Apoptosis using Hoechst 33342 Staining
This protocol allows for the visualization of nuclear morphology to identify apoptotic cells, which are characterized by condensed or fragmented nuclei.
Materials:
-
Cells treated with this compound and controls
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in water)[10]
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the desired concentrations of this compound and controls.
-
Fixation: After treatment, wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the Hoechst 33342 stock solution in PBS (e.g., to a final concentration of 1 µg/mL). Add the staining solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.[10]
-
Final Washes: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. Healthy cells will have round, uniformly stained nuclei, while apoptotic cells will display condensed, bright, and sometimes fragmented nuclei.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
light sensitivity and storage of SB 216763
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GSK-3 inhibitor, SB 216763.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
The solid form of this compound should be stored under specific conditions to ensure its stability. For long-term storage, it is recommended to keep the lyophilized powder at -20°C and desiccated, which can maintain its stability for up to 24 months[1]. Some suppliers also indicate that the powder can be stored at -20°C for up to 3 years or at 4°C for 2 years[2]. For shorter periods, storage at room temperature is also acceptable according to some sources[3].
Q2: Is this compound sensitive to light?
Yes, this compound is light-sensitive. It is highly recommended to protect both the solid compound and any prepared solutions from exposure to light to prevent potential degradation and loss of potency[3].
Q3: What are the recommended storage conditions for this compound solutions?
Once this compound is in solution, it should be aliquoted to avoid multiple freeze-thaw cycles[1][4]. For optimal stability, stock solutions can be stored at -80°C for up to one year[2][4]. Alternatively, storage at -20°C is suitable for shorter durations, with recommendations ranging from one to six months[2][3][4]. It is best practice to prepare and use solutions on the same day if possible[3].
Q4: What is the primary mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3)[3]. It is equally effective at inhibiting both GSK-3α and GSK-3β isoforms, with an IC50 value of 34.3 nM for GSK-3α[2][3][4]. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and activation of the canonical Wnt signaling pathway[1][4][5][6].
Troubleshooting Guide
Q1: My this compound is not dissolving properly in DMSO. What should I do?
Difficulty in dissolving this compound can be due to several factors. Ensure you are using fresh, high-quality DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound[2][4]. If you still observe precipitation, gentle heating and/or sonication can be used to aid dissolution[2].
Q2: I noticed some precipitate in my this compound solution after thawing it from -20°C. Is it still usable?
Yes, it may still be usable. Before use, it is crucial to equilibrate the solution to room temperature and ensure that any precipitate is fully redissolved[3]. You can try vortexing, gentle warming, or sonication to bring the precipitate back into solution. Always visually inspect the solution for clarity before adding it to your experimental system.
Q3: I am not observing the expected biological effect in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of expected activity.
-
Concentration and Treatment Time: The effective concentration and duration of treatment can vary depending on the cell type and the desired outcome. Typical working concentrations range from 5-25 µM for 3-24 hours[1]. You may need to perform a dose-response and time-course experiment to optimize the conditions for your specific model.
-
Compound Integrity: Ensure the compound has been stored correctly, protected from light, and has not undergone excessive freeze-thaw cycles, which can lead to a loss of potency[1][3].
-
Cellular Context: The downstream effects of GSK-3 inhibition are highly dependent on the cellular context and the basal activity of signaling pathways like Wnt/β-catenin.
Quantitative Data Summary
Table 1: Storage Conditions for this compound
| Form | Temperature | Duration | Notes | Citations |
| Powder (Solid) | -20°C | 3 years | [2][4] | |
| -20°C | 24 months | Lyophilized, desiccated | [1] | |
| 4°C | 2 years | [2] | ||
| Room Temperature | Short-term | [3] | ||
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw | [2][4] |
| -20°C | 6 months | Aliquot to avoid freeze-thaw | [2] | |
| -20°C | 1-3 months | Aliquot to avoid freeze-thaw | [1][3][4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Citations |
| DMSO | 100 mM | ||
| 100 mg/mL (269.38 mM) | May require ultrasound; use fresh DMSO | [2] | |
| 75 mM | [3] | ||
| 24 mg/mL | [1] | ||
| Water | < 0.1 mg/mL | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 25 mM Stock Solution in DMSO
-
This compound is typically supplied as a lyophilized powder[1].
-
To prepare a 25 mM stock solution from 5 mg of the compound (Molecular Weight: 371.22 g/mol ), reconstitute the powder in 538.8 µL of high-quality, anhydrous DMSO[1].
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be applied if necessary[2].
-
Once dissolved, dispense the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles[1][4].
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (1-6 months)[1][2][3][4].
-
Crucially, protect the stock solution from light at all times [3].
Protocol 2: General Cell-Based Assay Workflow
-
Culture your cells of interest to the desired confluency in appropriate multi-well plates.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature, protected from light[3].
-
Prepare a series of working solutions by diluting the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 25 µM)[1]. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 3 to 24 hours) under standard cell culture conditions[1].
-
Following incubation, proceed with your downstream analysis, such as Western blotting for β-catenin accumulation, cell viability assays, or gene expression analysis[4][7][8].
Visualizations
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis [frontiersin.org]
- 7. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with SB 216763
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the GSK-3 inhibitor, SB 216763.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, cell-permeable small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of GSK-3 and preventing the phosphorylation of its downstream substrates.[2] It shows similar potency for both GSK-3α and GSK-3β isoforms.[3][4]
Q2: What are the common applications of this compound in research?
This compound is widely used to study the roles of GSK-3 in various cellular processes. Common applications include:
-
Wnt/β-catenin signaling pathway activation: By inhibiting GSK-3, this compound prevents the degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.[1]
-
Neuroprotection: It has been shown to protect neurons from apoptosis induced by various stressors.[2][3]
-
Stem cell research: this compound can help maintain the pluripotency of embryonic stem cells.[2][5][6]
-
Cancer research: It can induce apoptosis and reduce the viability of certain cancer cell lines.[3]
-
Inflammation and fibrosis: Studies have shown its potential in reducing inflammation and fibrosis in animal models.[2][3]
-
Autophagy induction: this compound has been observed to activate autophagy.[3][7]
Q3: What are the recommended working concentrations and incubation times for this compound?
The optimal concentration and incubation time are highly dependent on the cell type and the specific experimental goals. However, a general range can be provided:
-
In vitro/cell-based assays: Typically used at concentrations ranging from 5 µM to 25 µM.[1]
-
Incubation times: Can vary from a few hours (e.g., 3-24 hours) to several days or even weeks for long-term culture experiments.[1][6]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound stock solutions?
-
Reconstitution: this compound is typically supplied as a lyophilized powder and is soluble in DMSO.[1][2] For example, to create a 25 mM stock solution, you can reconstitute 5 mg of the compound in 538.8 µl of DMSO.[1]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[1] Once reconstituted in DMSO, it is recommended to aliquot the solution and store it at -20°C for up to 3 months to maintain potency.[1] Avoid multiple freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity
Possible Cause 1: Concentration is too high.
-
Troubleshooting: High concentrations of this compound can lead to off-target effects or general cellular toxicity.[8] It's crucial to perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line. For instance, in some pancreatic cancer cell lines, concentrations of 25-50 µM were required to reduce cell viability, while other cell types might be more sensitive.[3]
Possible Cause 2: Off-target effects.
-
Troubleshooting: While this compound is highly selective for GSK-3, it may inhibit other kinases at higher concentrations.[2] For example, it has been noted to potentially inhibit HIPK2.[6] If you suspect off-target effects, consider using a structurally different GSK-3 inhibitor as a control to see if the phenotype is reproducible.
Possible Cause 3: Solvent toxicity.
-
Troubleshooting: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle-only control (cells treated with the same concentration of DMSO as your highest this compound concentration) to rule out solvent-induced toxicity.
Issue 2: Lack of Expected Effect (e.g., no β-catenin accumulation)
Possible Cause 1: Insufficient concentration or incubation time.
-
Troubleshooting: The effective concentration and the time required to observe a downstream effect can vary significantly between cell types. Increase the concentration of this compound in a stepwise manner and/or extend the incubation time. For example, while a 24-hour treatment might be sufficient to see β-catenin accumulation in some cells, others might require longer exposure.[6]
Possible Cause 2: Compound inactivity.
-
Troubleshooting: Improper storage of the this compound stock solution (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature) can lead to its degradation.[1] It is advisable to use a fresh aliquot of the inhibitor. To confirm the activity of your compound, you can perform a positive control experiment, such as treating a responsive cell line (e.g., HEK293) and measuring β-catenin accumulation or a TCF/LEF reporter assay.[3][6]
Possible Cause 3: Dominant parallel signaling pathways.
-
Troubleshooting: Cellular signaling is complex, and other pathways might be compensating for the inhibition of GSK-3. For instance, if the PI3K/Akt pathway is strongly activated, it can lead to the inhibitory phosphorylation of GSK-3 at Ser9, which might mask the effects of an ATP-competitive inhibitor. Consider investigating the status of other relevant signaling pathways in your experimental model.
Issue 3: Contradictory or Paradoxical Results
Possible Cause 1: Cell-type specific responses.
-
Troubleshooting: The cellular context is critical. The same concentration of this compound can have different, and sometimes opposite, effects in different cell lines. For example, while it can promote the survival of some neuronal cells, it can induce apoptosis in certain cancer cells.[3] It is important to carefully consider the genetic background and signaling network of your specific cell type.
Possible Cause 2: Dual role of GSK-3.
-
Troubleshooting: GSK-3 is a multifaceted kinase involved in numerous signaling pathways, and its inhibition can have complex and sometimes opposing downstream consequences. For example, while GSK-3 inhibition is generally considered pro-survival, in some contexts, it can promote apoptosis.[9] A thorough understanding of the signaling pathways active in your system is essential for interpreting such results.
Possible Cause 3: In vivo versus in vitro discrepancies.
-
Troubleshooting: Results observed in cell culture may not always translate to in vivo models. Factors such as pharmacokinetics, bioavailability, and interactions with the tumor microenvironment can significantly influence the outcome. When moving from in vitro to in vivo experiments, it is crucial to optimize the dosage and delivery route.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3α) | 34.3 nM | Cell-free assay | [2][3] |
| IC50 (GSK-3β) | ~34.3 nM | Cell-free assay | [3] |
| EC50 (Glycogen Synthesis) | 3.6 µM | Human liver cells | [1][3] |
| EC50 (β-catenin reporter) | 0.2 µM | HEK293 cells | [3] |
| Recommended in vitro concentration | 5 - 25 µM | Varies by cell type | [1] |
| In vivo dosage (mouse model) | 20 mg/kg | Bleomycin-induced pulmonary inflammation model | [3] |
Experimental Protocols
1. Western Blot for β-catenin Accumulation
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
2. Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK-3.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB‐216763, a GSK‐3β inhibitor, protects against aldosterone‐induced cardiac, and renal injury by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 9. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of Enzastaurin - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm SB 216763 activity in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular activity of SB 216763, a potent GSK-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC₅₀ values in the low nanomolar range for both GSK-3α and GSK-3β.[1][2][3][4] By inhibiting GSK-3, this compound mimics the effects of Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription.[2][5]
Q2: What is the recommended working concentration and treatment time for this compound in cell culture?
The optimal concentration and treatment time are cell-type and assay-dependent. However, a general starting point is a concentration range of 5-25 µM for a duration of 3-24 hours.[2] For long-term experiments, such as maintaining pluripotency in mouse embryonic stem cells, concentrations of 10-20 µM have been used for over a month.[5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: How can I confirm that this compound is active in my cells?
The most common and direct way to confirm this compound activity is to assess the downstream effects of GSK-3 inhibition. This can be achieved by:
-
Western Blotting: Detecting an increase in the levels of total β-catenin and a decrease in phosphorylated β-catenin (at residues targeted by GSK-3).[6][7] You can also look for changes in the phosphorylation of other known GSK-3 substrates like Tau.[1]
-
Reporter Gene Assays: Using a TCF/LEF luciferase reporter construct to measure the transcriptional activity of β-catenin.[1][5]
-
Immunofluorescence: Visualizing the accumulation and nuclear translocation of β-catenin.
Q4: Are there any known off-target effects of this compound?
While this compound is highly selective for GSK-3, high concentrations may lead to off-target effects.[1][8] It has been shown to have minimal activity against a panel of 24 other protein kinases at concentrations up to 10 µM.[1][3] However, one study noted that at 10 µM, it could inhibit HIPK2 by 85%.[5] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For a stock solution, it can be reconstituted in DMSO.[1][2] For example, to make a 25 mM stock, you can reconstitute 5 mg in 538.8 µl of DMSO.[2] It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[1] Store the stock solution at -20°C or -80°C for long-term storage.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on β-catenin levels or TCF/LEF reporter activity. | Compound inactivity: Improper storage or handling of this compound. | Ensure the compound has been stored correctly and prepare a fresh stock solution in high-quality, anhydrous DMSO. |
| Suboptimal concentration/duration: The concentration or treatment time may be insufficient for your cell type. | Perform a dose-response (e.g., 1-30 µM) and time-course (e.g., 3, 6, 12, 24 hours) experiment. | |
| Low GSK-3 activity in your cells: The basal level of GSK-3 activity in your cells might be low. | Consider stimulating a pathway that activates GSK-3 before treatment to observe a more robust inhibitory effect. | |
| Cell line resistance: Some cell lines may be less sensitive to GSK-3 inhibition. | Try a different cell line known to be responsive to GSK-3 inhibitors, such as HEK293 or CHO-K1 cells.[1][9] | |
| Cell death or toxicity observed at expected working concentrations. | High concentration: The concentration used may be toxic to your specific cell line. | Lower the concentration of this compound and/or shorten the treatment duration. Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5% (v/v). Include a vehicle-only (DMSO) control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or serum concentration. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
| Compound precipitation: The compound may be precipitating out of the solution in the culture medium. | Visually inspect the media for any signs of precipitation. You can also try preparing fresh dilutions from the stock solution for each experiment. |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Accumulation
-
Cell Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time (e.g., 6 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against total β-catenin and a loading control (e.g., GAPDH or β-actin). You can also probe for phospho-β-catenin (Ser33/37/Thr41).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Protocol 2: TCF/LEF Reporter Assay
-
Transfection: Co-transfect your cells with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations.
-
Cell Lysis: After the desired treatment time (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Fold induction is calculated relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for confirming this compound activity in cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 9. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK-3 Inhibitors: SB 216763 and BIO (6-bromoindirubin-3'-oxime)
For researchers, scientists, and drug development professionals navigating the landscape of glycogen synthase kinase-3 (GSK-3) inhibitors, SB 216763 and BIO (6-bromoindirubin-3'-oxime) represent two prominent and widely utilized small molecules. Both compounds are instrumental in elucidating the multifaceted roles of GSK-3 in cellular processes, including Wnt/β-catenin signaling, stem cell maintenance, and neuroprotection. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific research applications.
Mechanism of Action and Target Specificity
Both this compound and BIO function as ATP-competitive inhibitors of GSK-3.[1][2][3][4] This means they bind to the ATP-binding pocket of the GSK-3 enzyme, preventing the transfer of a phosphate group to its downstream substrates. By inhibiting GSK-3, both compounds mimic the activation of the canonical Wnt signaling pathway, leading to the stabilization and nuclear accumulation of β-catenin.[2][4][5][6] This, in turn, activates the transcription of Wnt target genes.
While both are potent GSK-3 inhibitors, they exhibit differences in their potency and selectivity profiles. BIO is a more potent inhibitor of GSK-3α/β with an IC50 of approximately 5 nM.[4][7][8] In contrast, this compound has an IC50 of 34.3 nM for GSK-3α and is equally effective against GSK-3β.[1][3][9]
In terms of selectivity, this compound is highly selective for GSK-3, showing minimal activity against a panel of 24 other protein kinases at concentrations up to 10 µM.[1][9] BIO, while highly potent for GSK-3, also exhibits inhibitory activity against other kinases, notably cyclin-dependent kinases (CDKs) such as CDK5, CDK2, and CDK1, albeit at higher concentrations.[4][7] It has also been identified as a pan-JAK inhibitor.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and BIO, providing a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | BIO (6-bromoindirubin-3'-oxime) |
| Target | Glycogen Synthase Kinase-3 (GSK-3) | Glycogen Synthase Kinase-3 (GSK-3) |
| Mechanism of Action | ATP-competitive inhibitor[1][2][3] | ATP-competitive inhibitor[4][8] |
| IC50 (GSK-3α/β) | 34.3 nM[1][3][9] | 5 nM[4][7][8] |
| Ki (GSK-3α) | 9 nM[10] | Not explicitly found |
| Selectivity | Highly selective; minimal activity against 24 other kinases at 10 µM[1][9] | Potent for GSK-3; also inhibits CDKs (e.g., IC50 for CDK5 is 80 nM) and JAKs[4][7][8] |
| Cellular Efficacy (EC50) | 3.6 µM for glycogen synthesis in human liver cells[2][9] | 0.192 µM for protection against cisplatin-induced cell death in HEI-OC1 cells[7] |
| Effect on β-catenin | Induces β-catenin-dependent gene transcription[1][2] | Reduces β-catenin phosphorylation and mimics Wnt signaling[4][7] |
| Stem Cell Maintenance | Maintains mouse embryonic stem cells in a pluripotent state[1][11] | Maintains human and mouse embryonic stem cells in an undifferentiated state[4][7] |
Signaling Pathway Visualization
The canonical Wnt/β-catenin signaling pathway, which is modulated by both this compound and BIO, is depicted below. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by either compound prevents this phosphorylation, leading to β-catenin accumulation and signaling.
Caption: Canonical Wnt/β-catenin signaling pathway and points of inhibition.
The following diagram illustrates a typical experimental workflow for assessing the activity of GSK-3 inhibitors.
Caption: General experimental workflow for evaluating GSK-3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize GSK-3 inhibitors.
GSK-3 Kinase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of GSK-3 in the presence of an inhibitor.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a region of glycogen synthase)
-
ATP (including radiolabeled γ-³²P-ATP for some methods)
-
Assay buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
-
This compound or BIO at various concentrations
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit) or method for detecting substrate phosphorylation
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSK-3 enzyme, and the peptide substrate.
-
Add varying concentrations of the inhibitor (this compound or BIO) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity. For ADP-Glo assays, this involves adding a reagent that depletes unused ATP and then converts the generated ADP to ATP, which is detected via a luciferase-based reaction.[12] For radioactive assays, this involves quantifying the incorporation of ³²P into the substrate.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
β-catenin Accumulation Assay (Western Blot)
This cellular assay assesses the downstream effect of GSK-3 inhibition on its key substrate, β-catenin.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound or BIO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with various concentrations of this compound, BIO, or a vehicle control for a specified time (e.g., 3-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of total and phosphorylated β-catenin.
TCF/LEF Reporter Gene Assay (TOPFlash Assay)
This assay measures the transcriptional activity of β-catenin, providing a functional readout of Wnt pathway activation.
Materials:
-
Cell line (e.g., HEK293)
-
TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound or BIO
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the TOPFlash reporter plasmid and the control plasmid.
-
After transfection, treat the cells with different concentrations of this compound, BIO, or a vehicle control.
-
Lyse the cells after the treatment period.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOPFlash luciferase activity to the control luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of reporter activity relative to the vehicle control.
Conclusion
Both this compound and BIO are potent and valuable tools for studying GSK-3 signaling. The choice between them will depend on the specific experimental needs.
-
BIO offers higher potency, making it suitable for applications where a very strong and rapid inhibition of GSK-3 is required. However, its off-target effects on CDKs and JAKs should be considered, and appropriate controls should be included to ensure that the observed effects are indeed due to GSK-3 inhibition.
-
This compound provides a more selective inhibition of GSK-3, which is advantageous for studies aiming to dissect the specific roles of GSK-3 without confounding effects from other kinases. While less potent than BIO, it is still a highly effective inhibitor in the nanomolar range.
Ultimately, a thorough understanding of the biochemical properties and cellular effects of each compound, as outlined in this guide, will enable researchers to make an informed decision and design robust experiments to advance our understanding of GSK-3 biology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 11. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
A Comparative Guide to GSK-3 Inhibitors: Alternatives to SB 216763
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase 3 (GSK-3) inhibitor is critical for advancing research in areas such as neurodegenerative diseases, metabolic disorders, and cancer. This guide provides an objective comparison of prominent alternatives to the widely used GSK-3 inhibitor, SB 216763, with a focus on their performance supported by experimental data.
This comparison includes CHIR99021, Tideglusib, Kenpaullone, and AR-A014418, evaluating their potency, selectivity, and mechanism of action.
Performance Comparison of GSK-3 Inhibitors
The inhibitory activity of these small molecules against the two GSK-3 isoforms, GSK-3α and GSK-3β, is a key determinant of their utility. The following table summarizes their reported IC50 and Ki values, providing a quantitative basis for comparison.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | GSK-3α | 34.3[1][2] | 9[3] | ATP-competitive |
| GSK-3β | ~34.3[4] | - | ATP-competitive | |
| CHIR99021 | GSK-3α | 10[5] | - | ATP-competitive |
| GSK-3β | 6.7[5] | - | ATP-competitive | |
| Tideglusib | GSK-3α | 908[6] | - | Non-ATP competitive, Irreversible[7][8] |
| GSK-3β | 502[6] | - | Non-ATP competitive, Irreversible[7][8] | |
| Kenpaullone | GSK-3β | 230[9] | - | ATP-competitive[10] |
| AR-A014418 | GSK-3β | 104[11] | 38[11] | ATP-competitive[11] |
Key Observations:
-
Potency: CHIR99021 emerges as a highly potent inhibitor of both GSK-3α and GSK-3β, with IC50 values in the low nanomolar range, surpassing this compound in potency.[5] AR-A014418 also demonstrates potent inhibition of GSK-3β.[11] Tideglusib, while an irreversible inhibitor, exhibits higher IC50 values compared to the ATP-competitive inhibitors.[6]
-
Selectivity: CHIR99021 is reported to be highly selective for GSK-3, with over 500-fold selectivity against closely related kinases.[5][12] AR-A014418 also shows high specificity for GSK-3, with no significant inhibition of 26 other kinases tested.[11][13] this compound is also selective, showing minimal activity against 24 other protein kinases.[1][2] Kenpaullone, however, is less selective and also inhibits cyclin-dependent kinases (CDKs).[9][10] Tideglusib's selectivity profile shows inhibition of several other kinases at higher concentrations.[14]
-
Mechanism of Action: The majority of these inhibitors, including this compound, CHIR99021, Kenpaullone, and AR-A014418, are ATP-competitive. Tideglusib stands out with its non-ATP competitive and irreversible mechanism of action, which may offer a different pharmacological profile.[7][8]
Signaling Pathway and Experimental Workflow
The inhibition of GSK-3 has significant implications for various signaling pathways, most notably the Wnt/β-catenin pathway.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
A typical experimental workflow to evaluate and compare GSK-3 inhibitors is outlined below.
Caption: General experimental workflow for the evaluation of GSK-3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro GSK-3 Kinase Assay
This assay is fundamental for determining the potency (IC50) and inhibition constant (Ki) of the compounds.
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant GSK-3.
-
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the GSK-3 enzyme, the substrate peptide, and the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, methods like ADP-Glo™ Kinase Assay (Promega) can be used to measure ADP production.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based β-Catenin Accumulation Assay (Western Blot)
This assay assesses the ability of an inhibitor to modulate the Wnt/β-catenin signaling pathway in a cellular context.
-
Objective: To detect the stabilization and accumulation of β-catenin in cells treated with a GSK-3 inhibitor.
-
Materials:
-
Cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-β-catenin, anti-actin or anti-tubulin as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 4-24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Conclusion
The choice of a GSK-3 inhibitor is highly dependent on the specific research application. For studies requiring high potency and selectivity, CHIR99021 and AR-A014418 represent excellent alternatives to this compound. CHIR99021, in particular, demonstrates superior potency for both GSK-3 isoforms. For investigations where a non-ATP competitive and irreversible mode of action is desired, Tideglusib offers a unique pharmacological tool, although its selectivity profile should be carefully considered. Kenpaullone is a less selective option and may be suitable for studies where the dual inhibition of GSK-3 and CDKs is of interest. This guide provides a foundational dataset to aid researchers in making an informed decision for their experimental needs.
References
- 1. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tideglusib|GSK-3β Inhibitor|For Research Use [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. stemcell.com [stemcell.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probe TIDEGLUSIB | Chemical Probes Portal [chemicalprobes.org]
A Researcher's Guide to Validating SB 216763 Target Engagement in Cellular Assays
For researchers in cellular biology and drug discovery, confirming that a small molecule inhibitor engages its intended target within a cell is a critical step in experimental validation. This guide provides a comparative overview of methods to validate the target engagement of SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).
This compound is a cell-permeable maleimide derivative that acts as an ATP-competitive inhibitor for both GSK-3α and GSK-3β isoforms, with an IC50 value of approximately 34 nM.[1][2][3] It shows high selectivity for GSK-3 over a panel of other kinases.[1][2][4] Inhibition of GSK-3 by this compound has been shown to activate the Wnt/β-catenin signaling pathway and stimulate glycogen synthesis, making the downstream effects of these pathways the primary readouts for target engagement in cells.[1][2][4]
Comparative Analysis of Target Validation Methods
Validating this compound target engagement relies on measuring the downstream consequences of GSK-3 inhibition. The most common approaches involve immunoblotting for GSK-3 substrates, reporter gene assays, and direct kinase activity assays.
| Method | Principle | Pros | Cons | Throughput |
| Western Blot for β-catenin | GSK-3 inhibition prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm. | Direct evidence of pathway modulation; Widely available technology. | Semi-quantitative; Can be labor-intensive. | Low to Medium |
| Reporter Gene Assay | Accumulated β-catenin translocates to the nucleus and activates transcription of TCF/LEF-responsive genes. A luciferase or fluorescent reporter is used for quantification. | Highly quantitative; Amenable to high-throughput screening. | Indirect measure of target engagement; Requires genetically modified cells. | High |
| Phospho-Substrate Analysis | Measures the change in phosphorylation of other known GSK-3 substrates, such as Tau, by Western Blot. | Confirms inhibitor effect on multiple downstream pathways. | Requires specific and validated phospho-antibodies. | Low to Medium |
| Immunoprecipitation (IP) Kinase Assay | GSK-3 is immunoprecipitated from treated cells and its kinase activity is measured in vitro using a specific substrate and radiolabeled ATP. | Direct measurement of GSK-3 enzymatic activity. | Technically complex; Often involves radioactivity; Low throughput.[5] | Low |
| Glycogen Synthase Activity Assay | As a direct consequence of GSK-3 inhibition, glycogen synthase is activated. This can be measured in cell lysates.[1][4] | Functional readout directly related to a key GSK-3 role. | Can be influenced by other metabolic pathways. | Medium |
Comparison with Alternative GSK-3 Inhibitors
Several other small molecules inhibit GSK-3 and can be used as controls or alternatives. Their performance characteristics can help researchers select the most appropriate compound for their experimental needs.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Notes |
| This compound | GSK-3α/β | ~34 nM[2][4] | ATP-competitive | Highly selective over other kinases.[2] |
| CHIR99021 | GSK-3α/β | 6.7 nM (GSK-3β) | ATP-competitive | One of the most potent and selective GSK-3 inhibitors available. |
| AR-A014418 | GSK-3β | 104 nM | Non-ATP competitive | Selective for GSK-3β over GSK-3α. |
| Lithium Chloride (LiCl) | GSK-3β | ~1-2 mM | Non-competitive (disputed) | A well-known GSK-3β inhibitor, but requires millimolar concentrations and has off-target effects.[6] |
Experimental Protocols & Visualizations
Wnt/β-catenin Signaling Pathway
GSK-3β plays a pivotal role in the Wnt signaling pathway by phosphorylating β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to β-catenin accumulation, nuclear translocation, and target gene transcription.
Caption: The Wnt signaling pathway with and without GSK-3β inhibition by this compound.
Protocol: Western Blot for β-catenin Accumulation
This protocol details how to detect the accumulation of non-phosphorylated (active) β-catenin following treatment with this compound.[1]
A. Experimental Workflow
Caption: Workflow for validating this compound target engagement via Western Blot.
B. Detailed Steps
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (typically 5-25 µM) or DMSO as a vehicle control for 3-24 hours.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Non-phospho (Active) β-Catenin (e.g., Ser33/37/Thr41)
-
Total β-Catenin
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the active β-catenin signal to the loading control. An increase in the active β-catenin level in this compound-treated cells confirms target engagement.[6]
-
Protocol: TCF/LEF Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of β-catenin, which is induced by GSK-3 inhibition.
A. Logic of Comparison
Caption: Logic diagram illustrating how this compound treatment leads to various validation readouts.
B. Detailed Steps
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with this compound (e.g., 0.1-10 µM) or a vehicle control for 16-24 hours.
-
-
Lysis and Luciferase Measurement:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.
-
A dose-dependent increase in the normalized luciferase activity indicates successful target engagement by this compound.[4]
-
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SB 216763: A Comparative Guide to Its Kinase Cross-Reactivity
For researchers in pharmacology, neuroscience, and oncology, the glycogen synthase kinase-3 (GSK-3) inhibitor, SB 216763, represents a critical tool for dissecting cellular signaling pathways. While its potency against GSK-3 is well-documented, a comprehensive understanding of its interactions with other kinases is paramount for the accurate interpretation of experimental results. This guide provides an objective comparison of this compound's activity against its primary targets and a broad panel of other kinases, supported by experimental data and detailed protocols.
Potency and Selectivity Profile of this compound
This compound is a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. In cell-free assays, it exhibits an IC50 (half-maximal inhibitory concentration) of 34.3 nM for GSK-3α and demonstrates similar potency against GSK-3β.[1][2] This high affinity for its primary targets is a key attribute for its use in research.
However, the true value of a kinase inhibitor lies in its selectivity. Early studies reported that this compound displays minimal activity against a panel of 24 other protein kinases, with IC50 values exceeding 10 µM.[1][2] More extensive profiling has provided a granular view of its cross-reactivity. The data presented below summarizes the inhibitory activity of this compound against a wide range of kinases at a concentration of 10 µM. This concentration is significantly higher than its IC50 for GSK-3, offering a stringent test of its selectivity.
| Target Kinase | % Activity Remaining (at 10 µM this compound) | Primary Target/Off-Target |
| GSK-3β | -3 | Primary Target |
| ERK8 | 0 | Off-Target |
| DYRK1A | 4 | Off-Target |
| SRPK1 | 12 | Off-Target |
| HIPK2 | 14 | Off-Target |
| PIM3 | 31 | Off-Target |
| MST2 | 31 | Off-Target |
| IRR | 31 | Off-Target |
| RSK1 | 33 | Off-Target |
| RSK2 | 40 | Off-Target |
| SmMLCK | 40 | Off-Target |
| HIPK3 | 41 | Off-Target |
| NEK6 | 42 | Off-Target |
| YES1 | 43 | Off-Target |
| CAMKK beta | 43 | Off-Target |
| PIM2 | 44 | Off-Target |
| MST4 | 49 | Off-Target |
| PLK1 | 51 | Off-Target |
| Aurora C | 52 | Off-Target |
| IKK epsilon | 55 | Off-Target |
| CDK2-Cyclin A | 57 | Off-Target |
| PAK5 | 58 | Off-Target |
| PKC alpha | 58 | Off-Target |
| MELK | 59 | Off-Target |
| DYRK3 | 59 | Off-Target |
| NEK2a | 60 | Off-Target |
| MKK1 | 61 | Off-Target |
| p38 beta MAPK | 61 | Off-Target |
| PIM1 | 62 | Off-Target |
| PAK4 | 63 | Off-Target |
| p38 delta MAPK | 67 | Off-Target |
| MARK3 | 68 | Off-Target |
| AMPK | 69 | Off-Target |
| PRK2 | 69 | Off-Target |
| ROCK 2 | 71 | Off-Target |
| MAPKAP-K2 | 71 | Off-Target |
| p38 alpha MAPK | 72 | Off-Target |
| MSK1 | 73 | Off-Target |
| PHK | 73 | Off-Target |
| CK1 delta | 73 | Off-Target |
| PKC zeta | 75 | Off-Target |
| ERK2 | 76 | Off-Target |
| JNK3 | 77 | Off-Target |
| MNK1 | 79 | Off-Target |
| NEK7 | 79 | Off-Target |
| JNK2 | 81 | Off-Target |
| PKB beta | 81 | Off-Target |
| MNK2 | 81 | Off-Target |
| TBK1 | 82 | Off-Target |
| BRSK2 | 82 | Off-Target |
| Aurora B | 83 | Off-Target |
| CHK2 | 83 | Off-Target |
| SGK1 | 84 | Off-Target |
| EPH-A2 | 84 | Off-Target |
| PKB alpha | 84 | Off-Target |
| PRAK | 84 | Off-Target |
| Src | 85 | Off-Target |
| CAMKK alpha | 85 | Off-Target |
| PAK6 | 86 | Off-Target |
| CAMK1 | 86 | Off-Target |
| PKD1 | 86 | Off-Target |
| ERK1 | 88 | Off-Target |
| Lck | 88 | Off-Target |
| SYK | 89 | Off-Target |
| CK2 | 91 | Off-Target |
| IKK beta | 91 | Off-Target |
| CSK | 91 | Off-Target |
| PKA | 92 | Off-Target |
| CHK1 | 92 | Off-Target |
| FGF-R1 | 94 | Off-Target |
| p38 gamma MAPK | 95 | Off-Target |
| PDK1 | 95 | Off-Target |
| JNK1 | 95 | Off-Target |
| S6K1 | 96 | Off-Target |
| EF2K | 96 | Off-Target |
| DYRK2 | 104 | Off-Target |
| MAPKAP-K3 | 117 | Off-Target |
*Data sourced from the International Centre for Kinase Profiling, University of Dundee.
As the data indicates, at a concentration of 10 µM, this compound effectively inhibits its primary target, GSK-3β, while showing significantly less activity against a vast majority of the other kinases tested. However, it is noteworthy that some kinases, such as ERK8, DYRK1A, SRPK1, and HIPK2, exhibit substantial inhibition (>85%) at this concentration. Researchers should consider these off-target effects when designing experiments and interpreting data, particularly when using this compound at higher concentrations.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of GSK-3. This kinase plays a crucial role in a multitude of signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and neuronal signaling. By inhibiting GSK-3, this compound can lead to the stabilization and accumulation of β-catenin, a key event in the activation of Wnt target genes.
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound against a target kinase.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following is a detailed protocol for a typical in vitro kinase assay used to determine the inhibitory activity of this compound against GSK-3.
GSK-3 Kinase Inhibition Assay Protocol
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a peptide sequence corresponding to a region of glycogen synthase phosphorylated by GSK-3)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20
-
[γ-³³P]ATP
-
ATP (unlabeled)
-
Stop Solution: 2.5% (v/v) H₃PO₄ containing 21 mM ATP
-
P30 phosphocellulose mats
-
Wash Buffer: 0.5% (v/v) H₃PO₄
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the final concentrations of reagents (excluding ATP and inhibitor): 1 nM human GSK-3α, 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20, and 28 µM GS-2 peptide substrate.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in DMSO to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 10% v/v).
-
Set up Assay Plate: Add the desired volume of the reagent mix to the wells of a microplate.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (for the control) to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP (0.34 µCi) and unlabeled ATP to a final concentration of 10 µM.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding one-third of the assay volume of the stop solution to each well.
-
Spotting: Spot the reaction mixtures onto P30 phosphocellulose mats.
-
Washing: Wash the phosphocellulose mats six times with 0.5% (v/v) H₃PO₄ to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After washing, seal the mats in sample bags containing scintillation fluid.
-
Data Analysis: Determine the amount of ³³P incorporated into the substrate peptide by counting the mats in a microbeta scintillation counter. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of GSK-3α and GSK-3β. While it exhibits minimal cross-reactivity against a large panel of kinases, researchers should be aware of its potential off-target effects on a small subset of kinases, especially when used at high concentrations. The provided experimental protocol offers a robust method for assessing its inhibitory activity. By understanding the selectivity profile and employing rigorous experimental techniques, researchers can confidently utilize this compound to elucidate the complex roles of GSK-3 in cellular physiology and disease.
References
A Comparative Analysis of GSK-3 Inhibitors: SB 216763 vs. AR-A014418
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely used Glycogen Synthase Kinase-3 (GSK-3) inhibitors, SB 216763 and AR-A014418. This analysis is supported by experimental data on their biochemical potency, cellular effects, and selectivity, with detailed methodologies for key experiments.
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various pathologies such as Alzheimer's disease, diabetes, and cancer. This has led to the development of numerous GSK-3 inhibitors for both research and therapeutic purposes. Among these, this compound and AR-A014418 are two of the most extensively studied ATP-competitive inhibitors. This guide offers a head-to-head comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Quantitative Data
The following tables summarize the key biochemical and cellular parameters of this compound and AR-A014418, providing a clear comparison of their potency and efficacy.
Table 1: Biochemical Potency against GSK-3
| Compound | Target | IC50 | Ki | Mechanism of Action |
| This compound | GSK-3α/β | 34.3 nM | 9 nM (for GSK-3α) | ATP-competitive |
| AR-A014418 | GSK-3β | 104 nM | 38 nM | ATP-competitive |
Table 2: Cellular Efficacy and Selectivity
| Compound | Cellular Effect | Effective Concentration | Selectivity |
| This compound | Stimulates glycogen synthesis in human liver cells | EC50 = 3.6 µM | Minimal activity against 24 other protein kinases (IC50 >10 µM) |
| Induces β-catenin-dependent gene transcription | Maximum induction at 5 µM | Does not significantly inhibit cdk2 or cdk5 (IC50 > 100 µM) and 26 other kinases | |
| Neuroprotection in cerebellar granule neurons | Maximal at 3 µM | ||
| AR-A014418 | Inhibits tau phosphorylation in 3T3 cells | IC50 = 2.7 µM | |
| Protects N2A cells from death induced by PI3K/PKB pathway blockage | Not specified | ||
| Suppresses pancreatic cancer cell growth | Dose-dependent (0-20 µM) |
Delving Deeper: Mechanism of Action and Cellular Consequences
Both this compound and AR-A014418 are ATP-competitive inhibitors of GSK-3, meaning they bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates. Inhibition of GSK-3 leads to the activation of several signaling pathways that are normally suppressed by its activity.
A primary consequence of GSK-3 inhibition is the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway. Under basal conditions, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, both this compound and AR-A014418 can lead to an increase in cellular β-catenin levels, which then translocates to the nucleus to activate the transcription of target genes involved in cell proliferation and survival.
Another significant outcome of GSK-3 inhibition is the modulation of glycogen metabolism. GSK-3 phosphorylates and inactivates glycogen synthase, the enzyme responsible for glycogen synthesis. Therefore, inhibitors like this compound can stimulate glycogen synthesis.
In the context of neurobiology, GSK-3 is known to hyperphosphorylate the microtubule-associated protein tau, a hallmark of Alzheimer's disease. Both this compound and AR-A014418 have been shown to reduce tau phosphorylation and protect neurons from cell death.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the efficacy of GSK-3 inhibitors.
In Vitro GSK-3 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by recombinant GSK-3.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT
-
Test compounds (this compound or AR-A014418) dissolved in DMSO
-
Phosphocellulose paper or beads
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, DTT, and the GSK-3 substrate peptide.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding recombinant GSK-3β enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper or adding a stop solution.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular β-Catenin Accumulation Assay (Western Blot)
This experiment assesses the effect of GSK-3 inhibitors on the stabilization of β-catenin in cultured cells.
Materials:
-
Cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound or AR-A014418
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or AR-A014418 for a specified duration (e.g., 3-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Reprobe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in β-catenin levels.
Concluding Remarks
Both this compound and AR-A014418 are potent and selective ATP-competitive inhibitors of GSK-3. This compound exhibits slightly higher potency for both GSK-3α and GSK-3β isoforms in biochemical assays. AR-A014418, while slightly less potent, has also been extensively characterized and demonstrates high selectivity for GSK-3 over other kinases.
The choice between these two inhibitors will ultimately depend on the specific research question and experimental system. For studies requiring potent inhibition of both GSK-3 isoforms, this compound may be the preferred choice. For investigations where high selectivity against a broad panel of other kinases is critical, AR-A014418 presents a well-validated option. It is always recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and desired biological effect. Furthermore, some studies have shown differential effects of these inhibitors in certain contexts, such as in androgen-responsive prostate cancer cells, where SB216763, but not AR-A014418, was found to decrease androgen receptor functions. This highlights the importance of careful consideration and empirical validation when selecting a GSK-3 inhibitor.
Validating Pluripotency: A Comparative Guide to SB 216763 and Alternative Small Molecules
For researchers, scientists, and drug development professionals, ensuring the maintenance of pluripotency in stem cell cultures is paramount. This guide provides an objective comparison of the GSK-3 inhibitor SB 216763 with other small molecule alternatives for maintaining pluripotency, supported by experimental data and detailed protocols for validation.
The small molecule this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] Its primary mechanism of action in the context of pluripotency is the activation of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of genes that promote self-renewal and maintain the pluripotent state of embryonic stem cells (ESCs).[1][2] Studies in mouse ESCs have demonstrated that this compound can effectively maintain the undifferentiated state and the expression of key pluripotency markers such as Oct4, Sox2, and Nanog, even in the absence of leukemia inhibitory factor (LIF).[1][2]
Comparative Analysis of Pluripotency Marker Expression
To objectively assess the efficacy of this compound in maintaining pluripotency, a comparison of the expression levels of key pluripotency markers following treatment with this compound and alternative small molecules is presented below. The data is compiled from studies on mouse embryonic stem cells (mESCs).
| Small Molecule | Target Pathway | Concentration | Pluripotency Marker | Fold Change vs. Control (LIF) | Reference |
| This compound | GSK-3/Wnt | 10 µM | Sox2 | ~3-fold higher | [1] |
| 10 µM | Nanog | Moderately higher | [1] | ||
| 10 µM | Oct4 | ~0.5-fold lower | [1] | ||
| CHIR99021 | GSK-3/Wnt | 3 µM | Nanog | Not significantly different | [3] |
| 3 µM | Oct4 (Pou5f1) | Not significantly different | [3] | ||
| BIO | GSK-3/Wnt | 2 µM | Nanog | Not significantly different | [3] |
| 2 µM | Oct4 (Pou5f1) | Not significantly different | [3] | ||
| PD0325901 | MEK/ERK | 1 µM | Oct4, Sox2, Rex1, etc. | Significantly lower | [3] |
| SB431542 | TGF-β/Activin | 10 µM | Not specified | Enhances reprogramming | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the validation process, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.
Caption: Experimental workflow for validating pluripotency markers after small molecule treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Immunocytochemistry for Pluripotency Markers (Oct4, Nanog)
Objective: To visualize the expression and subcellular localization of intracellular pluripotency markers.
Materials:
-
Pluripotent stem cells cultured with this compound or alternative small molecules.
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: anti-Oct4, anti-Nanog
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Fixation: Aspirate culture medium and wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorochrome-conjugated secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Imaging: Wash the cells twice with PBS. Add a small volume of PBS to the wells and visualize the cells using a fluorescence microscope.
Real-Time Quantitative PCR (RT-qPCR) for Pluripotency Gene Expression
Objective: To quantify the mRNA expression levels of key pluripotency genes.
Materials:
-
Pluripotent stem cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., OCT4, SOX2, NANOG) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Flow Cytometry for Surface Pluripotency Markers (SSEA-4, TRA-1-60)
Objective: To quantify the percentage of cells expressing cell surface pluripotency markers.
Materials:
-
Pluripotent stem cells
-
Cell dissociation solution (e.g., Accutase)
-
FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS)
-
Fluorochrome-conjugated antibodies: anti-SSEA-4, anti-TRA-1-60
-
Isotype control antibodies
Protocol:
-
Cell Dissociation: Detach the cells from the culture dish using a gentle cell dissociation solution to obtain a single-cell suspension.
-
Cell Staining: Resuspend the cells in cold FACS Buffer. Add the fluorochrome-conjugated primary antibodies or isotype controls and incubate for 30-45 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS Buffer by centrifugation to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS Buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells positive for each marker.
Alkaline Phosphatase Staining
Objective: To detect the activity of alkaline phosphatase, an enzyme highly expressed in pluripotent stem cells.
Materials:
-
Pluripotent stem cells
-
Alkaline Phosphatase Staining Kit
Protocol:
-
Fixation: Aspirate the culture medium and fix the cells according to the kit manufacturer's instructions (typically with a formaldehyde-based fixative).
-
Staining: Wash the cells with PBS and incubate with the alkaline phosphatase substrate solution provided in the kit until a color change is observed in the pluripotent colonies.
-
Visualization: Wash the cells with PBS and visualize the stained colonies under a light microscope. Undifferentiated colonies will stain red or purple, while differentiated cells will remain colorless.
Teratoma Formation Assay
Objective: To assess the in vivo differentiation potential of pluripotent stem cells into all three germ layers.
Materials:
-
Pluripotent stem cells
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Surgical tools
Protocol:
-
Cell Preparation: Harvest and resuspend a defined number of pluripotent stem cells in a mixture of culture medium and Matrigel.
-
Injection: Inject the cell suspension subcutaneously or into the testis capsule of immunodeficient mice.
-
Tumor Monitoring: Monitor the mice for the formation of tumors (teratomas) over a period of 8-12 weeks.
-
Histological Analysis: Once tumors reach a sufficient size, excise them, fix in formalin, and embed in paraffin. Section the teratomas and perform histological staining (e.g., Hematoxylin and Eosin) to identify tissues representative of the three germ layers (ectoderm, mesoderm, and endoderm). The presence of all three germ layers confirms the pluripotency of the injected cells.[5][6][7][8]
References
- 1. Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule inhibitors PD0325091 and CHIR99021 reduce expression of pluripotency-related genes in putative porcine induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules, big roles – the chemical manipulation of stem cell fate and somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoproteomic Analysis of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SB 216763
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SB 216763, a potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under REACH Regulation (EC) No. 1907/2006, it is prudent to follow standard laboratory safety protocols to minimize exposure and ensure safe handling. The following personal protective equipment is recommended:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. Gloves should be inspected before use and changed immediately upon contamination. | To prevent skin contact with the chemical. |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is recommended if there is a risk of generating airborne dust or aerosols, especially when handling the compound as a powder. | To prevent inhalation of the chemical. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot. | To protect feet from spills. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical for safety and experimental accuracy.
1. Preparation:
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Conduct all handling of this compound, particularly when in powdered form, within a certified chemical fume hood to minimize inhalation risk.
-
The work area should be clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
2. Handling:
-
Wear all specified PPE before handling the compound.
-
When preparing solutions, such as dissolving the lyophilized powder in DMSO, do so within the chemical fume hood.[1]
-
Avoid creating dust or aerosols.
-
Use designated and properly calibrated equipment (e.g., spatulas, balances, pipettes).
3. Storage:
-
Store this compound as a lyophilized powder or in solution at -20°C, desiccated.[1]
-
The lyophilized form is stable for 24 months.[1]
-
Once in solution, use within 3 months to prevent loss of potency.[1]
-
Aliquot solutions to avoid multiple freeze-thaw cycles.[1]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weigh boats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Decontamination: Clean all work surfaces and equipment thoroughly after handling the compound.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
